Ecabet
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-6-sulfo-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5S/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25)/t17-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCWQNVIUXZOMJ-MISYRCLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046881 | |
| Record name | Ecabet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ecabet | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015613 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.26e-03 g/L | |
| Record name | Ecabet | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015613 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33159-27-2, 86408-72-2 | |
| Record name | Ecabet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33159-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ecabet [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033159272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ecabet | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ecabet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ECABET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K02669KWP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ecabet | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015613 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Antimicrobial Properties of Ecabet Sodium Against Helicobacter pylori: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antimicrobial properties of ecabet sodium against Helicobacter pylori. This compound sodium, a locally acting anti-ulcer agent derived from dehydroabietic acid, exhibits a multi-faceted mechanism of action against this pathogenic bacterium. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the underlying molecular and cellular interactions.
Core Antimicrobial Activities
This compound sodium's efficacy against H. pylori is not attributed to a single mechanism but rather a combination of effects that disrupt the bacterium's ability to survive, colonize, and induce inflammation in the gastric mucosa. These core activities include direct bactericidal action, inhibition of crucial enzymatic activity, prevention of bacterial adhesion to gastric epithelial cells, and modulation of the host inflammatory response.
Bactericidal and Growth Inhibitory Effects
This compound sodium demonstrates direct bactericidal activity against H. pylori, particularly under the acidic conditions characteristic of the gastric environment. This effect is concentration-dependent and is more pronounced at lower pH values.[1] Studies have shown that this compound sodium is effective against both antibiotic-susceptible and resistant strains of H. pylori. While specific Minimum Inhibitory Concentration (MIC) values (MIC50 and MIC90) for this compound sodium are not widely reported in the reviewed literature, its ability to reduce viable cell counts has been documented.
Table 1: Bactericidal Activity of this compound Sodium Against H. pylori
| Parameter | Condition | This compound Sodium Concentration | Observation | Reference |
| Viable Cell Count | pH 4.0 and 5.0 | Concentration-dependent | Bactericidal effect observed | [2] |
| Viable Cell Count | pH 6.0 and 7.0 | Not specified | No bactericidal effect observed | [2] |
| Viable Cell Count | pH 3.0 (with 10 mM urea) | 2 and 4 mg/mL | Decreased number of viable cells below control level | [2] |
Inhibition of Urease Activity
A critical survival mechanism for H. pylori in the acidic stomach is its production of the enzyme urease, which hydrolyzes urea to produce ammonia, thereby neutralizing the surrounding acid. This compound sodium has been shown to irreversibly inhibit H. pylori urease activity in a concentration-dependent manner, particularly at an acidic pH.[3][4] This inhibition compromises the bacterium's ability to withstand gastric acid.[3]
Table 2: Inhibition of H. pylori Urease Activity by this compound Sodium
| Parameter | Condition | This compound Sodium Concentration | Observation | Reference |
| Urease Activity | pH 5.0 | 1-4 mg/mL | Concentration-dependent inhibition | [3] |
| Urease Activity | pH 8.0 | 1-4 mg/mL | No inhibition | [3] |
| Urease Activity (Purified Jack Bean Urease) | Below pH 5.0 | 2.1 mg/mL | IC50 value | [4] |
Inhibition of Adhesion to Gastric Epithelial Cells
The initial and essential step in H. pylori pathogenesis is its adhesion to the gastric epithelial cells. This compound sodium significantly inhibits this adhesion in a dose-dependent manner.[5][6] This anti-adhesion effect has been demonstrated using human gastric carcinoma cell lines such as MKN-45.[7]
Table 3: Inhibition of H. pylori Adhesion by this compound Sodium
| Cell Line | This compound Sodium Concentration | Observation | Reference |
| Gastric Epithelial Cells | Dose-dependent | Significant inhibition of adhesion | [5][6] |
| MKN-45 | 5 µg/mL | Inhibition of IL-8 gene transcription and secretion | [7] |
Morphological Alterations
Treatment with this compound sodium induces significant morphological changes in H. pylori. The bacterium, which is typically bacilliform (spiral-shaped), transforms into a horseshoe or doughnut shape.[1] This alteration in morphology is indicative of cellular stress and damage.
Anti-inflammatory Effects
H. pylori infection triggers a robust inflammatory response in the gastric mucosa, largely through the interaction of its lipopolysaccharide (LPS) with Toll-like receptor 4 (TLR4) on gastric epithelial cells. This leads to the activation of downstream signaling pathways, such as the NF-κB pathway, and the production of pro-inflammatory cytokines like interleukin-8 (IL-8). This compound sodium has been shown to inhibit these inflammatory processes. It is suggested that this compound interacts with H. pylori LPS, thereby blocking its ability to activate TLR4.[8] This, in turn, prevents the phosphorylation of downstream signaling molecules like TAK1 and the subsequent activation of caspases and NF-κB, leading to reduced IL-8 production.[7][8][9]
Signaling Pathways and Mechanisms of Action
The antimicrobial and anti-inflammatory effects of this compound sodium against H. pylori are underpinned by its interaction with key bacterial and host cellular components.
Inhibition of H. pylori Survival and Colonization Factors
The multifaceted action of this compound sodium targets several key aspects of H. pylori pathogenesis, creating an inhospitable environment for the bacterium.
Caption: Multi-target action of this compound on H. pylori.
Inhibition of H. pylori LPS-Induced Inflammatory Signaling
This compound sodium interferes with the inflammatory cascade initiated by H. pylori LPS, a major virulence factor. By binding to LPS, this compound likely prevents its recognition by TLR4, a key pattern recognition receptor on gastric epithelial cells. This blockade disrupts the downstream signaling that leads to inflammation and apoptosis.
Caption: Inhibition of TLR4 signaling by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound sodium's anti-H. pylori activity.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound sodium against H. pylori.
Caption: Workflow for MIC determination.
Methodology:
-
H. pylori Culture and Inoculum Preparation: Culture H. pylori on a suitable agar medium (e.g., Brucella agar with 5% horse serum) under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours. Harvest the bacteria and suspend in a broth medium (e.g., Brucella broth with 5% fetal bovine serum) to a turbidity equivalent to a 1.0 McFarland standard.
-
Preparation of this compound Sodium Dilutions: Prepare a stock solution of this compound sodium in an appropriate solvent. Perform two-fold serial dilutions in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations to be tested.
-
Inoculation: Add the prepared H. pylori inoculum to each well of the microtiter plate containing the this compound sodium dilutions. Include a positive control well (inoculum without this compound) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 72 hours under microaerophilic conditions.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound sodium that completely inhibits visible growth of H. pylori.
H. pylori Urease Activity Assay
This protocol describes a colorimetric assay to quantify the inhibitory effect of this compound sodium on H. pylori urease activity.
Caption: Workflow for urease inhibition assay.
Methodology:
-
Preparation of Crude Urease Extract: Harvest cultured H. pylori and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Resuspend the bacterial pellet in the same buffer and lyse the cells by sonication on ice. Centrifuge the lysate to remove cellular debris, and collect the supernatant containing the crude urease extract.
-
Urease Inhibition Assay:
-
In a microtiter plate, add the crude urease extract to wells containing various concentrations of this compound sodium or a control vehicle.
-
Pre-incubate the mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the urease reaction by adding a urea solution containing a pH indicator (e.g., phenol red).
-
Incubate the plate at 37°C and monitor the color change over time. The production of ammonia will increase the pH, causing a color shift of the indicator.
-
Measure the absorbance at a specific wavelength (e.g., 560 nm for phenol red) at various time points using a microplate reader.
-
-
Calculation of Inhibition: The percentage of urease inhibition is calculated by comparing the rate of reaction in the presence of this compound sodium to that of the control.
H. pylori Adhesion Assay
This protocol details an enzyme-linked immunosorbent assay (ELISA)-based method to quantify the inhibition of H. pylori adhesion to gastric epithelial cells by this compound sodium.
Caption: Workflow for anti-adhesion ELISA.
Methodology:
-
Cell Culture: Seed human gastric epithelial cells (e.g., MKN-45) into a 96-well tissue culture plate and grow to confluence.
-
Bacterial Preparation and Treatment: Culture H. pylori as described above. Harvest the bacteria and resuspend in cell culture medium. Pre-incubate the bacterial suspension with various concentrations of this compound sodium or a vehicle control for 1 hour at 37°C.
-
Co-culture: Remove the culture medium from the epithelial cells and add the pre-treated bacterial suspension. Incubate for a defined period (e.g., 2 hours) to allow for adhesion.
-
Washing: Gently wash the wells multiple times with PBS to remove non-adherent bacteria.
-
ELISA:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells if necessary, depending on the target antigen.
-
Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS).
-
Add a primary antibody specific for H. pylori and incubate.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After another washing step, add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm.
-
-
Analysis: The absorbance is proportional to the number of adherent bacteria. Calculate the percentage of adhesion inhibition relative to the control.
Conclusion
This compound sodium presents a compelling profile as an anti-Helicobacter pylori agent, distinguished by its multiple mechanisms of action that collectively create a hostile environment for the bacterium within the gastric niche. Its ability to exert direct bactericidal effects, inhibit the critical urease enzyme, prevent adhesion to the gastric epithelium, and modulate the host's inflammatory response underscores its potential as a valuable component in H. pylori eradication therapies. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this area, ultimately contributing to more effective strategies for managing H. pylori-associated diseases.
References
- 1. Bacterial activity of a new antiulcer agent, this compound sodium, against Helicobacter pylori under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial activity of a new antiulcer agent, this compound sodium, against Helicobacter pylori under acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound sodium, a locally acting antiulcer drug, inhibits urease activity of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of anti-urease action by the anti-ulcer drug this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound sodium on Helicobacter pylori adhesion to gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. This compound sodium inhibits Helicobacter pylori lipopolysaccharide-induced activation of NADPH oxidase 1 or apoptosis of guinea pig gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound sodium inhibits the ability of Helicobacter pylori to induce neutrophil production of reactive oxygen species and interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Ecabet Sodium in Gastrointestinal Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecabet sodium is a gastroprotective agent utilized in the management of gastritis and peptic ulcers. Its mechanism of action is multifaceted, extending beyond simple acid suppression to encompass the active potentiation of mucosal defense mechanisms and direct inhibitory effects on aggressive luminal factors. This technical guide provides a comprehensive overview of the molecular targets of this compound sodium within gastrointestinal cells. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the signaling pathways modulated by this compound. The information presented herein is intended to support further research and drug development efforts in the field of gastrointestinal therapeutics.
Quantitative Data on the Molecular Interactions of this compound Sodium
The following tables summarize the available quantitative data regarding the effects of this compound sodium on various molecular targets in gastrointestinal cells. It is important to note that while several studies have investigated these interactions, standardized potency metrics such as IC50 and EC50 values are not consistently reported in the available literature. The data presented here are derived from published experimental findings.
| Table 1: Effect of this compound Sodium on Gastric Mucosal Defense Mechanisms | |
| Molecular Target/Process | Observed Effect |
| Prostaglandin E2 (PGE2) Synthesis | Dose-dependent increase in gastric mucosal PGE2 levels with oral administration of 25 and 100 mg/kg this compound sodium in rats.[1] |
| Prostacyclin (PGI2) Synthesis | Dose-dependent increase in the capacity of gastric mucosa to synthesize PGI2 with oral administration of 25 and 100 mg/kg this compound sodium in rats.[1] |
| Mucin Biosynthesis | Significant increase in [3H]glucosamine incorporation into antral and corpus mucin following intragastric administration of 100 mg/kg this compound sodium in rats.[2] |
| Arachidonic Acid Release | Concentration- and time-dependent potentiation of [14C]arachidonic acid release from prelabeled gastric mucosal cells at concentrations of 0.1-10 mM. |
| Gastric Mucosal Blood Flow | Improved blood flow in the gastric mucosa.[3] |
| Bicarbonate Secretion | Stimulation of mucosal bicarbonate secretion.[4] |
| Table 2: Inhibitory Effects of this compound Sodium on Aggressive Factors | |
| Molecular Target | Observed Effect |
| Pepsin Activity | Significant inhibition of pepsin activity in human gastric juice, with a maximum inhibition of 78%. Pepsin-1, the ulcer-associated pepsin, was inhibited to the greatest extent.[5][6] |
| Helicobacter pylori Urease Activity | Concentration-dependent inhibition of H. pylori urease activity at pH 5.0 with 1-4 mg/ml of this compound sodium.[1] The inhibition was found to be irreversible. |
| Helicobacter pylori Adhesion | Dose-dependent inhibition of H. pylori adhesion to gastric epithelial cells. |
| H. pylori LPS-induced NADPH Oxidase 1 (Nox1) Expression | Complete blockage of H. pylori LPS-stimulated Nox1 mRNA expression with 10 mg/ml this compound sodium pretreatment.[7] |
| H. pylori LPS-induced Apoptosis | Complete blockage of H. pylori LPS-triggered apoptosis in gastric mucosal cells.[7] |
Key Signaling Pathways Modulated by this compound Sodium
This compound sodium exerts its cellular effects through the modulation of several key signaling pathways involved in inflammation and cell survival.
Inhibition of Toll-like Receptor 4 (TLR4) Signaling
Helicobacter pylori lipopolysaccharide (LPS) is a potent activator of the TLR4 signaling cascade, leading to a pro-inflammatory response. This compound sodium has been shown to interact directly with H. pylori LPS, forming high molecular mass complexes. This interaction is suggested to block the activation of TLR4, thereby mitigating downstream inflammatory signaling.[7]
References
- 1. This compound sodium, a locally acting antiulcer drug, inhibits urease activity of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound sodium eradicates Helicobacter pylori infection in gastric ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastric flow measured with hydrogen clearance technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined effect of rebamipide and this compound sodium on Helicobacter pylori adhesion to gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of regional gastric mucosal blood flow by hydrogen gas clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of Mucus Production in Eukaryotic Cells and Quantification of Adherent Mucus by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Ecabet's Effect on Prostaglandin Synthesis in the Gastric Mucosa
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ecabet sodium, a gastroprotective agent derived from dehydroabietic acid, enhances the defense mechanisms of the gastric mucosa. A primary component of its cytoprotective action is the stimulation of endogenous prostaglandin synthesis, particularly Prostaglandin E2 (PGE2) and Prostaglandin I2 (PGI2), which are crucial mediators of mucosal integrity.[1][2][3] This document provides a detailed examination of the molecular mechanisms underlying this compound's effect on prostaglandin production, summarizes key quantitative data from preclinical studies, outlines the experimental protocols used in this research, and presents visual diagrams of the relevant pathways and workflows.
Core Mechanism of Action: Stimulation of Arachidonic Acid Release
Prostaglandins are synthesized from arachidonic acid (AA) through the action of cyclooxygenase (COX) enzymes.[4] this compound's primary mechanism for increasing prostaglandin synthesis is not by upregulating COX enzyme expression or activity, but rather by increasing the availability of the substrate, arachidonic acid.[1]
The proposed mechanism involves two key actions:
-
Increased Membrane Fluidity: this compound and its active derivatives have been shown to increase the fluidity of the gastric mucosal cell membrane. This biophysical change is believed to facilitate the release of arachidonic acid from membrane phospholipids.[1]
-
Promotion of Arachidonic Acid (AA) Release: this compound potentiates the release of AA from gastric mucosal cells in a concentration- and time-dependent manner. This process is partly dependent on the activity of phospholipase A2 (PLA2) and the presence of intracellular calcium (Ca2+). However, studies indicate that this compound does not directly increase PLA2 activity or intracellular Ca2+ concentrations, suggesting its effect is more closely linked to altering the membrane environment to favor AA liberation.[1]
The released arachidonic acid is then available for conversion into prostaglandins by constitutively expressed COX enzymes (primarily COX-1 in healthy mucosa), leading to a localized increase in cytoprotective PGE2 and PGI2.[1][2][5] This enhanced prostaglandin production contributes to the overall gastroprotective effects of this compound, which include stimulating mucus and bicarbonate secretion and improving mucosal blood flow.[3][6]
Signaling Pathway and Mechanism Visualization
The following diagram illustrates the proposed mechanism by which this compound stimulates prostaglandin synthesis.
Caption: Mechanism of this compound-induced Prostaglandin Synthesis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on arachidonic acid release and prostaglandin synthesis as reported in key preclinical studies.
Table 1: Effect of this compound on Arachidonic Acid (AA) Release and PGE2 Production in Rat Gastric Mucosal Cells (in vitro)
| Parameter | This compound Concentration | Observation | Source |
| [¹⁴C]AA Release | 0.1 - 10 mM | Concentration- and time-dependent potentiation of release. | [1] |
| 10 mM (inhibitor study) | Release partly depressed by mepacrine (PLA2 inhibitor) and Ca2+ chelation. | [1] | |
| PGE2 Production | 0.1 - 10 mM | Simultaneous increase with AA release. | [1] |
| 10 mM (inhibitor study) | Increase partly depressed by mepacrine and Ca2+ chelation. | [1] |
Table 2: Effect of Orally Administered this compound on Gastric Mucosal Prostanoid Levels in Rats (in vivo / ex vivo)
| Prostanoid | This compound Dosage (p.o.) | Observation | Source |
| PGE2 Level | 25 mg/kg | Dose-dependent increase in gastric mucosal levels. | [2] |
| 100 mg/kg | Dose-dependent increase; effect persisted for up to 3 hours. | [2] | |
| PGE2 Synthesis Capacity | 25 mg/kg | Dose-dependent increase in the capacity of gastric mucosa to synthesize PGE2. | [2] |
| 100 mg/kg | Dose-dependent increase in synthesis capacity. | [2][7] | |
| 400 mg/kg | Significant increase in PGE2 synthesis in duodenal mucosa. | [2] | |
| PGI2 Synthesis Capacity | 25 mg/kg | Dose-dependent increase in the capacity of gastric mucosa to synthesize PGI2. | [2] |
| 100 mg/kg | Dose-dependent increase in synthesis capacity. | [2] | |
| Thromboxane A2 (TXA2) Synthesis | 25 - 400 mg/kg | No modification of TXA2 synthesis. | [2] |
Experimental Protocols
The following sections detail the methodologies employed in the studies cited.
Protocol: In Vitro Measurement of Arachidonic Acid Release and PGE2 Production
This protocol is a synthesized representation of methods used to assess the direct effect of this compound on isolated gastric mucosal cells.[1]
Objective: To determine if this compound directly stimulates the release of arachidonic acid and the production of PGE2 from gastric mucosal cells.
Methodology:
-
Cell Isolation: Gastric mucosal cells are isolated from rat stomachs via enzymatic digestion (e.g., using pronase and collagenase).
-
Radiolabeling: The isolated cells are pre-labeled by incubation with [¹⁴C]arachidonic acid for a set period (e.g., 60-90 minutes), allowing the radioactive AA to be incorporated into the cell membrane phospholipids.
-
Incubation with this compound: After washing to remove unincorporated [¹⁴C]AA, the pre-labeled cells are incubated in a suitable buffer with varying concentrations of this compound sodium (e.g., 0.1, 1, 10 mM) for different time points (e.g., 15, 30, 60 minutes). A control group without this compound is run in parallel.
-
Sample Collection: At the end of the incubation period, the cell suspension is centrifuged to separate the cells (pellet) from the supernatant.
-
Measurement of AA Release: The radioactivity in the supernatant is measured using a liquid scintillation counter. An increase in radioactivity compared to the control indicates the release of [¹⁴C]AA from the cells.
-
Measurement of PGE2 Production: The concentration of PGE2 in the supernatant is quantified using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).[8][9][10]
-
Data Analysis: The amount of [¹⁴C]AA released is expressed as a percentage of the total radioactivity incorporated by the cells. PGE2 levels are typically expressed as pg/mL or ng/mg of protein. Results are compared between control and this compound-treated groups using appropriate statistical tests.
Caption: Experimental Workflow for In Vitro AA Release & PGE2 Assay.
Protocol: Ex Vivo Measurement of Gastric Mucosal Prostaglandin Synthesis Capacity
This protocol outlines a typical ex vivo experiment to assess the effect of orally administered this compound on the intrinsic ability of gastric tissue to produce prostaglandins.[2]
Objective: To determine if in vivo treatment with this compound alters the capacity of the gastric mucosa to synthesize prostaglandins when subsequently cultured ex vivo.
Methodology:
-
Animal Dosing: Rats are orally administered this compound sodium at therapeutic doses (e.g., 25, 100 mg/kg) or a vehicle control.
-
Tissue Collection: At a specified time after administration (e.g., 1-3 hours), the animals are euthanized, and their stomachs are promptly removed.
-
Mucosal Preparation: The glandular stomach is opened, and the mucosal layer is carefully scraped or dissected, weighed, and minced.
-
Ex Vivo Incubation: The minced mucosal tissue is incubated in a buffered solution (e.g., Krebs buffer) at 37°C for a defined period (e.g., 10-15 minutes) to allow for the endogenous synthesis of prostanoids from tissue precursors.
-
Sample Processing: The incubation is terminated (e.g., by adding indomethacin or placing on ice), and the mixture is homogenized and then centrifuged to obtain a clear supernatant.
-
Prostanoid Quantification: The concentrations of PGE2, PGI2 (measured as its stable metabolite 6-keto-PGF1α), and TXA2 (measured as its stable metabolite TXB2) in the supernatant are determined by specific immunoassays (ELISA or RIA).
-
Data Analysis: Prostanoid levels are normalized to the weight of the mucosal tissue (e.g., ng/g wet tissue) and compared between the vehicle-treated and this compound-treated groups to determine the effect on synthesis capacity.
Caption: Experimental Workflow for Ex Vivo Prostaglandin Synthesis Assay.
Conclusion and Implications
The evidence strongly indicates that this compound sodium exerts a significant stimulatory effect on the synthesis of cytoprotective prostaglandins PGE2 and PGI2 in the gastric mucosa.[1][2] The core mechanism is the enhanced release of the precursor, arachidonic acid, from cell membranes, a process linked to an this compound-induced increase in membrane fluidity.[1] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that damage the gastric mucosa by inhibiting COX enzymes, this compound works upstream in the pathway to increase substrate availability, thereby bolstering a key mucosal defense system.
For researchers and drug development professionals, these findings highlight a valuable mechanism for gastroprotection that is distinct from acid suppression. The experimental protocols detailed herein provide a framework for evaluating novel cytoprotective agents that may target the prostaglandin synthesis pathway. Understanding this compound's mode of action can inform the development of new therapeutic strategies for managing peptic ulcer disease, gastritis, and drug-induced gastropathy.
References
- 1. Possible mechanism of increase in gastric mucosal PGE2 and PGI2 generation induced by this compound sodium, a novel gastroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound sodium (TA-2711), a new antiulcer agent, on gastrointestinal mucosal prostanoid production and morphology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 4. The role of cyclooxygenase in gastric mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase 1 is required for pH control at the mouse gastric surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound sodium on functional dyspepsia: A prospective, double-blinded, randomized, multi-center controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of a combination of this compound sodium and cimetidine on experimentally induced gastric lesions and gastric mucosal resistance to ulcerogenic agents in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. interscienceinstitute.com [interscienceinstitute.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
Methodological & Application
Application Notes and Protocols for Ecabet Sodium in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ecabet sodium in preclinical animal research, focusing on its application in models of gastrointestinal diseases. The following sections detail its mechanism of action, established dosages, and administration protocols derived from peer-reviewed studies.
Mechanism of Action
This compound sodium is a gastroprotective agent that enhances the defensive mechanisms of the gastric and intestinal mucosa.[1] Its mode of action is multifaceted and includes:
-
Increased Mucus and Bicarbonate Production: this compound sodium stimulates the secretion of mucus and bicarbonate, which form a protective layer shielding the epithelial cells from acidic environments.[1]
-
Prostaglandin Synthesis: It increases the production of prostaglandins (PGE2 and PGI2) in the gastric mucosa, which play a crucial role in maintaining mucosal integrity and blood flow.[1][2]
-
Inhibition of Pepsin: this compound sodium protects the gastric mucosal gel layer from degradation by pepsin.[3]
-
Anti-Helicobacter pylori Activity: It exhibits antimicrobial properties against Helicobacter pylori by inhibiting its urease activity, which is essential for the bacterium's survival in the acidic stomach environment.[4][5][6]
-
Wound Healing and Cellular Restitution: this compound sodium promotes the repair of damaged intestinal epithelial cells, partly through the activation of the ERK1/2 MAPK signaling pathway and the induction of COX-2.[7][8] It has been shown to accelerate the restitution of epithelial cells.[7]
Signaling Pathways
The therapeutic effects of this compound sodium are mediated through several signaling pathways. The diagram below illustrates the proposed mechanism for its role in promoting intestinal epithelial wound repair.
Diagram 1: this compound Sodium's Role in Intestinal Wound Repair
Dosage and Administration Data
The following tables summarize the dosages and administration routes of this compound sodium used in various animal models of gastrointestinal diseases.
Table 1: this compound Sodium Dosage in Rodent Models of Colitis
| Animal Model | Species | Administration Route | Dosage | Study Outcome |
| Dextran Sodium Sulfate (DSS)-Induced Colitis | Rat | Enema | Not specified | Therapeutic effect observed, with high binding affinity for damaged mucosa.[7] |
Table 2: this compound Sodium Dosage in Rodent Models of Esophagitis
| Animal Model | Species | Administration Route | Dosage | Study Outcome |
| Acute Mixed Reflux Esophagitis | Wistar Rat | Not specified | 10 mg/kg and 30 mg/kg | Significantly lower incidence and severity of esophagitis.[9] |
| Experimentally Induced Reflux Esophagitis | Rat | Not specified | 25 mg/kg (twice daily) | Significantly lower esophagitis lesion index and milder histopathological changes.[10] |
Table 3: this compound Sodium Dosage in Rodent Models of Gastric Ulcers and Mucosal Damage
| Animal Model | Species | Administration Route | Dosage | Study Outcome |
| General Gastric Mucosal Effects | Sprague-Dawley Rat | Oral | 25 mg/kg and 100 mg/kg | Dose-dependently increased gastric mucosal PGE2 levels.[2] |
| General Gastric Mucosal Effects | Sprague-Dawley Rat | Oral | 400 mg/kg | Significantly increased PGE2 synthesis in the duodenal mucosa.[2] |
| Aspirin-Induced Gastric Lesions | Rat | Oral | Not specified | Combination with cimetidine showed more potent inhibition of lesions than either drug alone.[11] |
Experimental Protocols
Below are detailed protocols for key experiments involving this compound sodium in animal research.
General Experimental Workflow for In Vivo Studies
Diagram 2: General In Vivo Experimental Workflow
Protocol 1: Induction of DSS-Induced Colitis and this compound Sodium Administration
Objective: To evaluate the therapeutic effect of this compound sodium enema on DSS-induced colitis in rats.[7]
Materials:
-
Male Sprague-Dawley rats
-
Dextran Sodium Sulfate (DSS)
-
This compound sodium
-
Phosphate-buffered saline (PBS)
-
Anesthesia (as per institutional guidelines)
-
Catheter for rectal administration
Procedure:
-
Induction of Colitis: Administer 5% (w/v) DSS in the drinking water to rats for 7 days.
-
Preparation of this compound Sodium Enema: Dissolve this compound sodium in PBS to the desired concentration.
-
Administration:
-
Lightly anesthetize the rats.
-
Gently insert a catheter intrarectally, 3 cm from the anus.
-
Administer the this compound sodium solution or vehicle (PBS).
-
Hold the rat in a head-down position for 1 minute to ensure retention of the enema.
-
-
Assessment: Monitor the rats daily for body weight, stool consistency, and rectal bleeding. At the end of the study period, euthanize the animals and collect the colon for macroscopic and histological examination.
Protocol 2: Induction of Reflux Esophagitis and Oral this compound Sodium Administration
Objective: To assess the effect of this compound sodium on acute mixed reflux esophagitis in rats.[9]
Materials:
-
Male Wistar rats
-
This compound sodium
-
Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose sodium)
-
Surgical instruments for inducing reflux
-
Anesthesia
Procedure:
-
Induction of Reflux Esophagitis:
-
Anesthetize the rats.
-
Perform a laparotomy to expose the stomach and duodenum.
-
Ligate the pylorus and the transitional region between the forestomach and the glandular stomach to induce reflux of duodenal contents into the esophagus.
-
-
This compound Sodium Administration:
-
Prepare a suspension of this compound sodium in the chosen vehicle.
-
Administer the suspension orally via gavage at the desired dosages (e.g., 10 mg/kg and 30 mg/kg).[9]
-
-
Assessment: After a set period (e.g., 24 hours), euthanize the rats and excise the esophagus. Evaluate the incidence of macroscopic lesions, calculate an esophagitis index, and perform histopathological analysis.[9]
Protocol 3: Evaluation of Gastric Mucosal Prostaglandin Synthesis
Objective: To determine the effect of oral this compound sodium on gastric mucosal prostanoid production in rats.[2]
Materials:
-
Male Sprague-Dawley rats
-
This compound sodium
-
Vehicle
-
Reagents and equipment for prostaglandin E2 (PGE2) and prostacyclin (PGI2) measurement (e.g., ELISA kits)
Procedure:
-
This compound Sodium Administration:
-
Fast the rats overnight with free access to water.
-
Administer this compound sodium orally at various doses (e.g., 25, 100, 400 mg/kg).[2]
-
-
Tissue Collection:
-
At specified time points after administration (e.g., 1-3 hours), euthanize the rats.
-
Excise the stomach and open it along the greater curvature.
-
Gently rinse the gastric mucosa with ice-cold saline.
-
Scrape the mucosal layer for analysis.
-
-
Prostaglandin Measurement:
-
Homogenize the mucosal scrapings.
-
Measure the levels of PGE2 and PGI2 (often measured as its stable metabolite, 6-keto-PGF1α) using appropriate assay methods.[2]
-
Concluding Remarks
This compound sodium has demonstrated significant gastroprotective and therapeutic effects in a variety of animal models of gastrointestinal diseases. The provided data and protocols serve as a starting point for researchers designing preclinical studies to further investigate its mechanisms and potential clinical applications. Investigators should adapt these protocols to their specific research questions and adhere to their institution's animal care and use guidelines.
References
- 1. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 2. Effects of this compound sodium (TA-2711), a new antiulcer agent, on gastrointestinal mucosal prostanoid production and morphology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sodium, a novel locally-acting anti-ulcer agent, protects the integrity of the gastric mucosal gel layer from pepsin-induced disruption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound sodium eradicates Helicobacter pylori infection in gastric ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of anti-urease action by the anti-ulcer drug this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound sodium, a locally acting antiulcer drug, inhibits urease activity of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic effects of this compound sodium, an antiulcer drug, on dextran sodium sulfate-induced ulcerative colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound sodium prevents the delay of wound repair in intestinal epithelial cells induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound sodium on acute mixed reflux esophagitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound sodium on experimentally induced reflux esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of a combination of this compound sodium and cimetidine on experimentally induced gastric lesions and gastric mucosal resistance to ulcerogenic agents in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Ecabet Sodium Solutions for Laboratory Experiments
Introduction
Ecabet sodium, also known by its development codes TA-2711 and TA-2711E, is a gastroprotective agent derived from rosin.[1][2][3] It is primarily utilized in the treatment of gastric ulcers and gastritis.[][5] Its mechanism of action is multifaceted, involving the enhancement of mucosal defense mechanisms, anti-peptic activity, and inhibitory effects against Helicobacter pylori.[6][7][8] These properties make this compound sodium a compound of significant interest for researchers in gastroenterology, cell biology, and drug development. This document provides detailed protocols for the preparation and use of this compound sodium solutions in various laboratory settings.
Chemical and Physical Properties
This compound sodium is typically supplied as a stable powder.[] Understanding its fundamental properties is crucial for accurate solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₇NaO₅S | [1][][9] |
| Molecular Weight | 402.5 g/mol | [1] |
| CAS Number | 86408-72-2 | [1][9] |
| Common Synonyms | TA-2711, TA-2711E, Sulfodehydroabietic acid monosodium salt | [1][2] |
| Appearance | Powder | [] |
| Purity | ≥98% (Varies by supplier) | [] |
Solubility and Stock Solution Preparation
The solubility of this compound sodium varies across different solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
Table 2.1: Solubility of this compound Sodium
| Solvent | Solubility | Reference |
| DMSO | 30 - 80 mg/mL (up to 198.76 mM) | [2][9] |
| DMF | 25 mg/mL | [9] |
| Water | 16 mg/mL | [2] |
| PBS (pH 7.2) | 3 mg/mL | [9] |
| Ethanol | 3 mg/mL | [2][9] |
Protocol 2.1: Preparation of a 100 mM this compound Sodium Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a laminar flow hood using sterile equipment to prevent contamination, especially if the solution will be used in cell culture.
-
Weighing: Accurately weigh the desired amount of this compound sodium powder (MW = 402.5 g/mol ). For example, to prepare 1 mL of a 100 mM stock solution, weigh 40.25 mg of the powder.
-
Dissolution: Add the powder to a sterile microcentrifuge tube or vial. Add the calculated volume of fresh, anhydrous DMSO (e.g., 1 mL).
-
Solubilization: Vortex the solution thoroughly. To enhance solubility, the tube can be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.[9] Ensure the powder is completely dissolved.
-
Sterilization (Optional): If required for the experiment (e.g., cell culture), filter the stock solution through a 0.22 µm sterile syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[2] Store as recommended in Section 3.
Protocol 2.2: Preparation of Working Solutions in Aqueous Media
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: Dilute the stock solution to the final desired concentration using pre-warmed (37°C) sterile aqueous medium (e.g., PBS, cell culture medium). It is critical to add the stock solution to the aqueous medium while vortexing or mixing to prevent precipitation.
-
Final Concentration: For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock, add 1 µL of the stock solution to 999 µL of the aqueous medium.
-
Usage: Use the freshly prepared working solution immediately for experiments. Do not store aqueous working solutions for extended periods unless their stability has been validated.
Stability and Storage
Proper storage is essential to maintain the integrity and activity of this compound sodium.
Table 3.1: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2] |
| Stock Solution (in DMSO) | -80°C | 1 year | [2] |
| Stock Solution (in DMSO) | -20°C | 1 month | [2][10] |
Key Stability Considerations:
-
Freeze-Thaw Cycles: Avoid repeated freezing and thawing of stock solutions, as this can degrade the compound. Aliquoting is highly recommended.[2]
-
Chemical Incompatibilities: this compound sodium is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[10]
-
Light Sensitivity: Store in light-protected containers where possible.
Mechanism of Action and Signaling Pathways
This compound sodium exerts its effects through several mechanisms, including direct mucosal protection and modulation of cellular signaling pathways, particularly in response to inflammatory stimuli like H. pylori lipopolysaccharide (LPS).
Inhibition of H. pylori LPS-Induced Apoptosis this compound sodium can interact with H. pylori LPS, potentially blocking its ability to activate Toll-like receptor 4 (TLR4).[11] This prevents the downstream activation of inflammatory and apoptotic cascades, including the phosphorylation of TAK1 and the activation of caspases.[11]
Caption: Inhibition of the TLR4-mediated apoptotic pathway by this compound sodium.
Promotion of Intestinal Epithelial Wound Repair In intestinal epithelial cells, this compound sodium can prevent the delay of wound repair caused by oxidative stress (e.g., from H₂O₂).[12] This protective effect is mediated through the activation of the ERK1/2 MAPK pathway, leading to the induction of COX-2, which is involved in cell migration and proliferation.[12]
Caption: Pro-repair signaling pathway activated by this compound sodium.
Experimental Protocols and Applications
The following protocols are examples of how this compound sodium solutions can be applied in common laboratory assays.
Protocol 5.1: In Vitro Urease Inhibition Assay
This protocol assesses the ability of this compound sodium to inhibit the activity of urease, a key virulence factor of H. pylori.[9][13]
Caption: Workflow for an in vitro urease inhibition assay.
Methodology:
-
Reagents: Prepare purified urease (e.g., from jack bean), a urea solution, and a pH-adjusted buffer (e.g., citrate buffer, pH 4.5-5.0).[13]
-
Preparation: Prepare serial dilutions of this compound sodium in the reaction buffer. A known urease inhibitor like benzohydroxamic acid can be used as a positive control.[13]
-
Incubation: In a 96-well plate, add the urease enzyme to the wells containing the this compound sodium dilutions or controls. Incubate for a set period (e.g., 20 minutes) at 37°C to allow for binding.[13]
-
Reaction Initiation: Add the urea substrate to all wells to start the enzymatic reaction.
-
Measurement: After a further incubation period, stop the reaction and measure the amount of ammonia produced using a suitable method, such as the Berthelot (indophenol) reaction.
-
Analysis: Calculate the percentage of urease inhibition relative to the untreated control and determine the IC₅₀ value. The IC₅₀ for this compound sodium is reported to be 2.1-2.6 mg/mL at pH 5.[9]
Protocol 5.2: Cell-Based Wound Healing (Scratch) Assay
This assay measures the effect of this compound sodium on the migration and proliferation of epithelial cells, simulating wound repair.[12]
Caption: Workflow for a cell-based scratch wound healing assay.
Methodology:
-
Cell Culture: Culture intestinal epithelial cells (e.g., IEC-6) in a multi-well plate until they form a confluent monolayer.
-
Wound Creation: Create a uniform, cell-free gap ("scratch") in the monolayer using a sterile pipette tip. Wash gently with PBS to remove dislodged cells.
-
Treatment: Replace the medium with fresh medium containing the desired concentration of this compound sodium (e.g., 2.5 mg/mL).[12] To model delayed repair, a stressor like H₂O₂ (e.g., 20 µM) can be co-administered.[12] Include an untreated control group.
-
Imaging: Immediately capture images of the scratch at multiple defined locations (T=0).
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂) for 24 hours.
-
Final Imaging: After 24 hours, capture images at the same locations as T=0.
-
Analysis: Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure to quantify cell migration. Cell proliferation can be assessed separately using BrdU incorporation assays.[12]
Protocol 5.3: Preparation for In Vivo Oral Administration (Rodent Model)
For in vivo studies, this compound sodium is typically administered orally.
Methodology:
-
Vehicle Selection: this compound sodium can be suspended in an appropriate vehicle such as distilled water or a 0.5% carboxymethyl cellulose (CMC) solution for oral gavage.
-
Preparation: Calculate the total amount of this compound sodium needed based on the dosage, number of animals, and dosing volume. A common dosage in rats is 25-100 mg/kg.[9]
-
Suspension: Weigh the this compound sodium powder and gradually add the vehicle while triturating with a mortar and pestle to create a uniform suspension.
-
Administration: Administer the suspension to the animals via oral gavage at the calculated volume. Ensure the suspension is well-mixed before drawing each dose.
Summary of Experimental Concentrations
The effective concentration of this compound sodium varies significantly depending on the experimental model.
Table 6.1: Exemplary Concentrations for Various Assays
| Experimental Model | Application | Concentration / Dosage | Reference |
| Biochemical Assay | H. pylori Urease Inhibition | 2.1 - 2.6 mg/mL (IC₅₀ at pH 5) | [9] |
| Cell Culture | Inhibition of H. pylori adhesion (MKN-28 cells) | 1 - 2 mg/mL | [9] |
| Cell Culture | Wound Repair (IEC-6 cells) | 2.5 mg/mL | [12] |
| Cell Culture | Inhibition of LPS-induced apoptosis | 10 mg/mL | [11] |
| In Vivo | Gastric Protection (Rats, p.o.) | 25 - 100 mg/kg | [9] |
| In Vivo | Hair Cell Protection (Zebrafish) | 5 - 80 µg/mL | [] |
| Clinical Trials | H. pylori Eradication (Humans) | 1.0 g, twice daily | [14] |
| Clinical Trials | Functional Dyspepsia (Humans) | 1.5 g, twice daily | [8] |
References
- 1. This compound sodium | C20H27NaO5S | CID 23663982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. CN104086465A - Method for preparing this compound sodium - Google Patents [patents.google.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 7. Preventive effect of this compound sodium on low-dose aspirin-induced small intestinal mucosal injury: a randomized, double-blind, pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound sodium on functional dyspepsia: A prospective, double-blinded, randomized, multi-center controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.glpbio.com [file.glpbio.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound sodium inhibits Helicobacter pylori lipopolysaccharide-induced activation of NADPH oxidase 1 or apoptosis of guinea pig gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound sodium prevents the delay of wound repair in intestinal epithelial cells induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of anti-urease action by the anti-ulcer drug this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound sodium eradicates Helicobacter pylori infection in gastric ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Assessment of Ecabet's Gastroprotective Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ecabet sodium is a gastroprotective agent that enhances the mucosal defense mechanisms of the stomach.[1][2] Unlike anti-secretory agents that primarily focus on reducing gastric acid, this compound sodium's mode of action is multifaceted. It works by stimulating the production of protective prostaglandins, increasing the secretion of gastric mucus and bicarbonate, inhibiting the enzymatic activity of pepsin, and exhibiting antimicrobial properties against Helicobacter pylori.[1][2][3] These actions collectively contribute to the protection of the gastric mucosa from various insults and promote the healing of ulcers.
These application notes provide detailed protocols for three common in vivo models used to assess the gastroprotective efficacy of this compound sodium: the ethanol-induced gastric ulcer model, the nonsteroidal anti-inflammatory drug (NSAID)-induced gastropathy model, and the stress-induced gastric lesion model.
Data Presentation
The following table summarizes quantitative data on the gastroprotective effects of this compound sodium in various in vivo models.
| Experimental Model | Species | Key Parameters Measured | Treatment Group | Result | Percentage Change from Control | Reference |
| Prostaglandin Synthesis | Rat | Gastric Mucosal PGE2 Levels | This compound Sodium (25 mg/kg, p.o.) | Dose-dependent increase | - | [1] |
| Prostaglandin Synthesis | Rat | Gastric Mucosal PGE2 Levels | This compound Sodium (100 mg/kg, p.o.) | Dose-dependent increase | - | [1] |
| Pepsin-Induced Mucus Degradation | Rat | Pepsin-induced release of hexosamine | This compound Sodium | Reduced release | - | [4] |
| Reflux Esophagitis | Rat | Esophagitis Lesion Index | Control | 32.6 ± 7.2 | - | [5] |
| Reflux Esophagitis | Rat | Esophagitis Lesion Index | This compound Sodium (25 mg/kg, b.i.d.) | 1.89 ± 0.73 | ↓ 94.2% | [5] |
| Reflux Esophagitis | Rat | Incidence of Esophagitis | Control | 100% (9/9) | - | [5] |
| Reflux Esophagitis | Rat | Incidence of Esophagitis | This compound Sodium (25 mg/kg, b.i.d.) | 55.6% (5/9) | ↓ 44.4% | [5] |
| Chronic Acid Reflux Esophagitis | Rat | Number of Ulcers | Esophagitis Group | 9.0 ± 3.5 | - | [6] |
| Chronic Acid Reflux Esophagitis | Rat | Number of Ulcers | This compound Sodium Group | 5.4 ± 2.5 | ↓ 40% | [6] |
| Acute Mixed Reflux Esophagitis | Rat | Incidence of Esophagitis | AMRE Rats | 100% | - | [7] |
| Acute Mixed Reflux Esophagitis | Rat | Incidence of Esophagitis | This compound Sodium (10 mg/kg) | 40% | ↓ 60% | [7] |
| Acute Mixed Reflux Esophagitis | Rat | Incidence of Esophagitis | This compound Sodium (30 mg/kg) | 20% | ↓ 80% | [7] |
| Acute Mixed Reflux Esophagitis | Rat | Esophagitis Index (Median) | AMRE Rats | 58.2 | - | [7] |
| Acute Mixed Reflux Esophagitis | Rat | Esophagitis Index (Median) | This compound Sodium (10 mg/kg) | 0 | ↓ 100% | [7] |
| Acute Mixed Reflux Esophagitis | Rat | Esophagitis Index (Median) | This compound Sodium (30 mg/kg) | 0 | ↓ 100% | [7] |
Experimental Protocols
Ethanol-Induced Gastric Ulcer Model in Rats
This model is widely used to evaluate the cytoprotective effects of a compound against the necrotizing action of absolute ethanol.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound sodium
-
Absolute ethanol
-
Vehicle (e.g., distilled water or 1% carboxymethyl cellulose)
-
Oral gavage needles
-
Dissecting tools
-
Formalin solution (10%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ulcer scoring scale
Protocol:
-
Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Grouping and Dosing:
-
Divide the animals into at least three groups:
-
Control Group: Administer the vehicle orally.
-
Ethanol Group: Administer the vehicle orally.
-
This compound Sodium Group: Administer this compound sodium (e.g., 25, 50, 100 mg/kg) orally.
-
-
-
Ulcer Induction: One hour after the administration of the vehicle or this compound sodium, induce gastric ulcers by oral administration of absolute ethanol (1 mL/200 g body weight) to the Ethanol and this compound Sodium groups.
-
Euthanasia and Stomach Excision: One hour after ethanol administration, euthanize the rats by cervical dislocation.
-
Macroscopic Evaluation:
-
Open the stomach along the greater curvature and rinse gently with PBS to remove gastric contents.
-
Pin the stomach flat on a corkboard and examine for the presence of gastric lesions in the glandular region.
-
Calculate the Ulcer Index (UI) by measuring the length (mm) of each lesion. The sum of the lengths of all lesions for each stomach is the ulcer index.
-
The percentage of inhibition is calculated as: [(UI_control - UI_treated) / UI_control] x 100.
-
NSAID-Induced Gastropathy Model in Rats
This model assesses the ability of a compound to protect against gastric damage induced by nonsteroidal anti-inflammatory drugs, such as aspirin or indomethacin.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound sodium
-
Aspirin (or Indomethacin)
-
Vehicle (e.g., 1% gum acacia in distilled water)
-
Oral gavage needles
-
Dissecting tools
-
Formalin solution (10%)
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Animal Preparation: Fast the rats for 24 hours before the experiment, with free access to water.
-
Grouping and Dosing:
-
Divide the animals into at least three groups:
-
Control Group: Administer the vehicle orally.
-
NSAID Group: Administer the vehicle orally.
-
This compound Sodium Group: Administer this compound sodium (e.g., 50, 100, 200 mg/kg) orally.
-
-
-
Ulcer Induction: Thirty minutes after the administration of the vehicle or this compound sodium, induce gastric ulcers by oral administration of aspirin (e.g., 200 mg/kg) or subcutaneous injection of indomethacin (e.g., 30 mg/kg).
-
Euthanasia and Stomach Excision: Four hours after NSAID administration, euthanize the rats.
-
Macroscopic and Microscopic Evaluation:
-
Excise the stomach and open it along the greater curvature.
-
Calculate the Ulcer Index as described in the ethanol-induced ulcer model.
-
For histological examination, fix a portion of the gastric tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Water Immersion Restraint Stress-Induced Gastric Lesion Model
This model evaluates the protective effects of a compound against stress-induced gastric damage, which involves both physiological and psychological stressors.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound sodium
-
Vehicle
-
Restraint cages
-
Water bath maintained at 23°C
-
Dissecting tools
-
Formalin solution (10%)
Protocol:
-
Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Grouping and Dosing:
-
Divide the animals into at least three groups:
-
Control Group: Administer the vehicle orally.
-
Stress Group: Administer the vehicle orally.
-
This compound Sodium Group: Administer this compound sodium (e.g., 100, 200, 400 mg/kg) orally.
-
-
-
Stress Induction: One hour after drug administration, place the rats in individual restraint cages and immerse them vertically in a water bath at 23°C to the level of the xiphoid process for 7 hours.
-
Euthanasia and Stomach Excision: After the stress period, immediately euthanize the rats.
-
Evaluation of Gastric Lesions:
-
Excise the stomach and calculate the Ulcer Index as previously described.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound Sodium's Gastroprotective Effects.
Caption: General Experimental Workflow for In Vivo Models.
References
- 1. Effects of this compound sodium (TA-2711), a new antiulcer agent, on gastrointestinal mucosal prostanoid production and morphology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 3. Mucosal protective effects of this compound sodium: pepsin inhibition and interaction with mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound sodium, a novel locally-acting anti-ulcer agent, protects the integrity of the gastric mucosal gel layer from pepsin-induced disruption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound sodium on experimentally induced reflux esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. Effects of this compound sodium on acute mixed reflux esophagitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Combination Therapy Studies with Ecabet Sodium for Helicobacter pylori Eradication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting preclinical and clinical studies to evaluate combination therapies incorporating ecabet sodium for the eradication of Helicobacter pylori.
Introduction
Helicobacter pylori is a gram-negative bacterium that colonizes the human stomach and is a major causative agent of chronic gastritis, peptic ulcers, and gastric cancer.[1][2] Standard eradication therapies, typically involving a combination of antibiotics and a proton pump inhibitor, are facing declining efficacy due to increasing antibiotic resistance.[3] this compound sodium, a gastroprotective agent, has demonstrated direct anti-H. pylori activity and has been investigated as an adjunct in eradication regimens to improve cure rates.[4][5][6][7][8][9]
The multifaceted mechanism of action of this compound sodium against H. pylori includes:
-
Inhibition of Urease Activity: this compound sodium irreversibly inhibits H. pylori urease, an enzyme crucial for neutralizing gastric acid and enabling bacterial survival in the stomach.[4][10]
-
Bactericidal Activity: It exhibits direct bactericidal effects against H. pylori, particularly under acidic conditions.[11][12]
-
Inhibition of Bacterial Adhesion: this compound sodium hinders the adhesion of H. pylori to gastric epithelial cells, a critical initial step in the infection process.[13][14]
-
Anti-inflammatory Effects: It can suppress the inflammatory response induced by H. pylori infection, for instance by inhibiting lipopolysaccharide (LPS)-induced activation of NADPH oxidase 1 and apoptosis in gastric mucosal cells, and by reducing the production of reactive oxygen species and interleukin-8 by neutrophils.[15][16][17]
These diverse mechanisms make this compound sodium a promising candidate for inclusion in combination therapies to enhance the eradication of H. pylori and potentially overcome antibiotic resistance.
Data Presentation: Efficacy of this compound Sodium in Combination Therapies
The following tables summarize the quantitative data from clinical studies evaluating the efficacy of this compound sodium in various combination therapy regimens for H. pylori eradication.
Table 1: Dual Therapy with and without this compound Sodium
| Therapy Group | Regimen | Duration | Eradication Rate (Per-Protocol) | Eradication Rate (Intention-to-Treat) | Reference |
| LA | Lansoprazole (30 mg o.d.) + Amoxicillin (750 mg b.d.) | 2 weeks | 43% | 42% | [18] |
| LA1E | Lansoprazole (30 mg o.d.) + Amoxicillin (750 mg b.d.) + this compound Sodium (1 g b.d.) | 2 weeks | 62% | 57% | [18] |
| LA2E | Lansoprazole (30 mg o.d.) + Amoxicillin (750 mg b.d.) + this compound Sodium (2 g b.d.) | 2 weeks | 79% | 79% | [18] |
Table 2: Triple Therapy with and without this compound Sodium
| Therapy Group | Regimen | Duration | Eradication Rate (Per-Protocol) | Eradication Rate (Intention-to-Treat) | Reference |
| Group A | Standard Triple Therapy (details not specified) | Not specified | 78.8% | 72.1% | [6] |
| Group B | Standard Triple Therapy + this compound Sodium | Not specified | 88.6% | 78.9% | [6] |
| EAC | This compound Sodium (1 g b.d.) + Amoxicillin (500 mg t.d.s.) + Clarithromycin (400 mg b.d.) | 2 weeks | 88% | 85% | [5] |
| LAC | Lansoprazole (30 mg o.m.) + Amoxicillin (500 mg t.d.s.) + Clarithromycin (400 mg b.d.) | 2 weeks | 91% | 85% | [5] |
Table 3: Quadruple Therapy with this compound Sodium
| Therapy Group | Regimen | Duration | Eradication Rate (Per-Protocol) | Eradication Rate (Intention-to-Treat) | Reference |
| This compound Sodium Quadruple Therapy | This compound Sodium + Omeprazole + Amoxicillin + Clarithromycin (dosages not specified) | 10 days | 75.4% | 68.4% | [9] |
| Bismuth Quadruple Therapy | Bismuth + Omeprazole + Amoxicillin + Clarithromycin (dosages not specified) | 10 days | 77.0% | 68.0% | [9] |
Table 4: Rescue Therapy with this compound Sodium
| Therapy Group | Regimen | Duration | Eradication Rate (Per-Protocol) | Eradication Rate (Intention-to-Treat) | Reference |
| LAC | Lansoprazole (30 mg b.i.d.) + Amoxicillin (750 mg b.i.d.) + Clarithromycin (200 mg b.i.d.) | 1 week | 20.0% | 20.0% | [8] |
| LAC2E | Lansoprazole (30 mg b.i.d.) + Amoxicillin (750 mg b.i.d.) + Clarithromycin (200 mg b.i.d.) + this compound Sodium (2 g b.i.d.) | 1 week | 17.4% | 16.0% | [8] |
| LA2E | Lansoprazole (30 mg b.i.d.) + Amoxicillin (750 mg b.i.d.) + this compound Sodium (2 g b.i.d.) | 2 weeks | 85.7% | 75.0% | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound sodium in combination therapies against H. pylori.
In Vitro Assays
Objective: To determine the lowest concentration of this compound sodium, alone and in combination with antibiotics, that inhibits the visible growth of H. pylori.
Materials:
-
H. pylori strains (reference and clinical isolates)
-
Brucella agar or Wilkins-Chalgren agar supplemented with 10% sheep blood
-
Brucella broth
-
This compound sodium
-
Antibiotics (e.g., amoxicillin, clarithromycin, metronidazole)
-
96-well microtiter plates
-
Microaerobic incubator (5% O₂, 10% CO₂, 85% N₂)
-
Steers apparatus (for agar dilution)
-
Etest strips (optional)
Protocol (Agar Dilution Method):
-
Prepare a series of agar plates containing two-fold serial dilutions of this compound sodium and/or the selected antibiotic.
-
Culture H. pylori on non-selective blood agar plates for 48-72 hours under microaerobic conditions.
-
Prepare a bacterial suspension in Brucella broth to a McFarland standard of 3.
-
Using a Steers apparatus, inoculate the prepared agar plates with the bacterial suspension.
-
Incubate the plates at 37°C in a microaerobic atmosphere for 48-72 hours.
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth.[19]
Protocol (Broth Microdilution Method):
-
Prepare two-fold serial dilutions of this compound sodium and/or the selected antibiotic in Brucella broth in a 96-well plate.
-
Inoculate each well with a standardized H. pylori suspension.
-
Incubate the plate at 37°C under microaerobic conditions for 48-72 hours.
-
The MIC is determined as the lowest concentration with no visible turbidity.
Objective: To assess the inhibitory effect of this compound sodium on the urease activity of H. pylori.
Materials:
-
Intact H. pylori cells or a crude urease enzyme preparation
-
Urea solution
-
Phosphate buffer (pH 5.0 and pH 8.0)
-
This compound sodium
-
Method for ammonia quantification (e.g., colorimetric assay)
Protocol:
-
Prepare a reaction mixture containing the H. pylori cells or urease preparation, phosphate buffer, and varying concentrations of this compound sodium.
-
Initiate the reaction by adding the urea solution.
-
Incubate the mixture at 37°C for a defined period.
-
Measure the amount of ammonia produced.
-
Calculate the percentage of urease inhibition relative to a control without this compound sodium.[10][20]
Objective: To evaluate the effect of this compound sodium on the adhesion of H. pylori to gastric epithelial cells.
Materials:
-
Gastric epithelial cell lines (e.g., MKN-28, MKN-45)
-
H. pylori strains
-
Cell culture medium
-
This compound sodium
-
Enzyme-linked immunosorbent assay (ELISA) reagents or fluorescence microscopy setup
Protocol (ELISA-based):
-
Seed gastric epithelial cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells and/or the H. pylori suspension with varying concentrations of this compound sodium.
-
Add the H. pylori suspension to the cell monolayer and incubate to allow for adhesion.
-
Wash the wells to remove non-adherent bacteria.
-
Lyse the cells and quantify the adherent bacteria using an ELISA targeting a specific H. pylori antigen.[13][14]
Objective: To investigate the effect of this compound sodium on H. pylori-induced neutrophil activation.
Materials:
-
Isolated human neutrophils
-
H. pylori strains
-
This compound sodium
-
Fluorescent probe for reactive oxygen species (ROS) detection (e.g., DCFH-DA)
-
ELISA kit for Interleukin-8 (IL-8) quantification
-
Flow cytometer
Protocol:
-
Isolate neutrophils from human blood.
-
Incubate the neutrophils with H. pylori in the presence or absence of varying concentrations of this compound sodium.
-
For ROS measurement, load the cells with a fluorescent probe and measure the fluorescence intensity using a flow cytometer.
-
For IL-8 measurement, collect the supernatant after incubation and quantify the IL-8 concentration using an ELISA kit.[16][17][21]
In Vivo Model: H. pylori Infection in Mice
Objective: To evaluate the in vivo efficacy of this compound sodium combination therapy in a mouse model of H. pylori infection.
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6)
-
Mouse-adapted H. pylori strain (e.g., SS1)
-
Oral gavage needles
-
This compound sodium and antibiotic formulations for oral administration
Protocol:
-
Infection: Inoculate mice intragastrically with a suspension of a mouse-colonizing H. pylori strain (e.g., ≥10⁵ colony-forming units).[1]
-
Treatment: After a period to establish chronic infection (e.g., 4-8 weeks), administer the this compound sodium-containing combination therapy or control treatments orally for a specified duration (e.g., 7-14 days).
-
Assessment of Colonization:
-
Viable Counting: At the end of the treatment period, euthanize the mice, excise the stomachs, homogenize the tissue, and plate serial dilutions on selective agar to determine the number of colony-forming units (CFU) per gram of stomach tissue.[1]
-
Quantitative PCR (qPCR): Extract DNA from stomach tissue and perform qPCR to quantify the amount of H. pylori DNA relative to a mouse housekeeping gene.[18]
-
-
Histological Analysis: Fix a portion of the stomach in formalin, embed in paraffin, and stain sections with Hematoxylin and Eosin (H&E) for inflammation scoring and Warthin-Starry silver stain to visualize H. pylori.[1][22]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Mouse Models Of Helicobacter Infection And Gastric Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mouse Model of Helicobacter pylori Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Helicobacter pylori neutrophil activating protein as target for new drugs against H. pylori inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound sodium eradicates Helicobacter pylori infection in gastric ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound sodium for Helicobacter pylori eradication triple therapy in comparison with a lansoprazole-based regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. H pylori eradication: a randomized prospective study of triple therapy with or without this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound sodium treatment on urea breath test and stool antigen tests in volunteers with Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triple therapy with this compound sodium, amoxicillin and lansoprazole for 2 weeks as the rescue regimen for H. pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Helicobacter pylori eradication with this compound sodium, omeprazole, amoxicillin, and clarithromycin versus bismuth, omeprazole, amoxicillin, and clarithromycin quadruple therapy: a randomized, open-label, phase IV trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound sodium, a locally acting antiulcer drug, inhibits urease activity of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bacterial activity of a new antiulcer agent, this compound sodium, against Helicobacter pylori under acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacterial activity of a new antiulcer agent, this compound sodium, against Helicobacter pylori under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound sodium on Helicobacter pylori adhesion to gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combined effect of rebamipide and this compound sodium on Helicobacter pylori adhesion to gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound sodium inhibits Helicobacter pylori lipopolysaccharide-induced activation of NADPH oxidase 1 or apoptosis of guinea pig gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound sodium inhibits the ability of Helicobacter pylori to induce neutrophil production of reactive oxygen species and interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound sodium inhibits the ability of Helicobacter pylori to induce neutrophil production of reactive oxygen species and interleukin-8 | springermedicine.com [springermedicine.com]
- 18. Verifying and Quantifying Helicobacter pylori Infection Status of Research Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Susceptibility Testing of Helicobacter pylori in a Large Multicenter Trial: the MACH 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Helicobacter pylori neutrophil-activating protein induces release of histamine and interleukin-6 through G protein-mediated MAPKs and PI3K/Akt pathways in HMC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Establishment of BALB/c Mice Model Infected With Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methodology for Studying Ecabet's Effect on Epithelial Wound Repair
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to investigate the therapeutic effects of ecabet sodium on epithelial wound repair. This compound sodium is a gastroprotective agent that has demonstrated efficacy in healing gastric and intestinal ulcers.[1][2] Its mechanism is multifaceted, involving the enhancement of mucosal defense systems rather than the inhibition of gastric acid secretion.[3] This document details the underlying signaling pathways, key experimental protocols, and data interpretation to guide research in this area.
Mechanism of Action: An Overview
This compound sodium enhances the natural defense mechanisms of the gastrointestinal mucosa.[3] Its primary functions include:
-
Enhancing the Mucus Barrier: It increases the production and secretion of mucus and bicarbonate, which protect epithelial cells from acid and pepsin.[3][4] It also binds to gastric mucin, increasing its viscosity and protecting mucus glycoproteins from proteolytic degradation by pepsin.[5][6]
-
Stimulating Prostaglandins and Nitric Oxide: this compound stimulates the synthesis of prostaglandins (PGE2 and PGI2) and nitric oxide (NO), which are crucial for maintaining mucosal integrity and blood flow.[3][7][8]
-
Promoting Cell Proliferation and Migration: It directly influences epithelial cells to promote healing, particularly under conditions of oxidative stress.[1][9]
-
Antimicrobial Effects: It exhibits antimicrobial properties, notably against Helicobacter pylori, a key factor in gastritis and peptic ulcers, by inhibiting its adhesion to gastric epithelial cells.[3][10]
Signaling Pathways in this compound-Mediated Repair
This compound's pro-repair effects on epithelial cells are mediated through specific intracellular signaling pathways. Under conditions of oxidative stress, such as exposure to hydrogen peroxide (H₂O₂), this compound prevents the delay of wound repair by activating the ERK1/2 MAPK pathway and inducing cyclooxygenase-2 (COX-2).[9]
This pathway demonstrates that this compound counters the inhibitory effects of oxidative stress on cell migration and proliferation, which is a key mechanism in its therapeutic action.[9]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound sodium.
Table 1: Clinical Efficacy of this compound Sodium in Gastric Ulcer Healing
| Treatment Group | Healing Rate (4 Weeks) | Healing Rate (8 Weeks) | Symptom Relief (8 Weeks) |
|---|---|---|---|
| This compound + Cimetidine | 60% | 82% | 97% |
| Cimetidine Alone | 36% | 58% | 73% |
Data from a prospective randomized multicenter study.[11]
Table 2: In Vitro Effects of this compound Sodium on Epithelial Cells Under Oxidative Stress
| Parameter | Effect of H₂O₂ Alone | Effect of this compound + H₂O₂ |
|---|---|---|
| Epithelial Migration | Reduction | Prevention of reduction by 51.1% |
| Epithelial Proliferation | Reduction | Prevention of reduction by 56% |
| Apoptosis | Increase | Significant decrease in apoptotic cells |
Data from studies on IEC-6 intestinal epithelial cells.[9]
Table 3: Biochemical Effects of this compound Sodium
| Parameter | Observation |
|---|---|
| Pepsin Activity Inhibition | Up to 78% inhibition in human gastric juice |
| Prostaglandin E₂ (PGE₂) Synthesis | Dose-dependent increase in rat gastric mucosa |
Data from in vitro and ex vivo studies.[6][8]
Experimental Protocols
Protocol 1: In Vitro Scratch Wound Healing Assay
This assay assesses cell migration, a critical step in epithelial wound repair.[12][13]
Methodology:
-
Cell Seeding: Seed intestinal epithelial cells (e.g., IEC-6) in 12-well plates at a density that will achieve 70-80% confluence within 24 hours.[14]
-
Wound Creation: Once confluent, use a sterile 1mm or 200µL pipette tip to create a straight scratch across the center of the monolayer.[13][14]
-
Washing: Gently wash the wells twice with sterile Phosphate-Buffered Saline (PBS) to remove dislodged cells.
-
Treatment: Add fresh culture medium containing various concentrations of this compound sodium. Include a vehicle-only control and potentially a positive control (e.g., a known growth factor like EGF). To isolate migration from proliferation, a mitosis inhibitor like Mitomycin C can be added.[13]
-
Imaging: Immediately capture images of the wounds at baseline (T=0) using a phase-contrast microscope. Mark the specific locations imaged for consistent time-lapse analysis.
-
Incubation & Time-Lapse: Incubate the plate and capture images of the same wound areas at predetermined time points (e.g., every 4-8 hours for 24-48 hours).[14]
-
Analysis: Measure the width or area of the cell-free gap at each time point using software like ImageJ. Calculate the rate of wound closure by comparing the measurements to the baseline.
Protocol 2: Cell Proliferation Assay (BrdU Incorporation)
This assay quantifies the synthesis of new DNA, an indicator of cell proliferation, which is another key component of wound healing.[9]
Methodology:
-
Cell Culture and Treatment: Culture epithelial cells in a 96-well plate. Once they reach a desired confluence, treat them with this compound sodium (and controls) for a specified period (e.g., 24 hours).
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) labeling solution to each well and incubate for 2-4 hours to allow incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Remove the labeling medium, fix the cells, and denature the DNA using a fixing/denaturing solution. This exposes the incorporated BrdU.
-
Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
-
Substrate Reaction: Wash the wells and add the enzyme substrate. The enzyme will catalyze a reaction that produces a colored product.
-
Quantification: Measure the absorbance of the solution in each well using a microplate reader. The intensity of the color is directly proportional to the number of proliferating cells.
Protocol 3: Western Blot for Signaling Protein Activation
This protocol is used to detect the activation (e.g., phosphorylation) of key signaling proteins like ERK1/2 MAPK.[9]
Methodology:
-
Cell Lysis: Treat cultured epithelial cells with this compound for short time periods (e.g., 0, 5, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation status.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2) and the total form of the protein (anti-total-ERK1/2).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The ratio of phosphorylated protein to total protein indicates the level of activation.
Protocol 4: In Vivo Model of Gastric Ulceration
Animal models are essential for evaluating the therapeutic efficacy of this compound in a complex physiological environment.[15][16] The ethanol- or indomethacin-induced ulcer model in rats is commonly used.[17]
Methodology:
-
Animal Acclimatization: House male Wistar rats under standard laboratory conditions for at least one week.
-
Fasting: Fast the rats for 24 hours prior to the experiment but allow free access to water.[17]
-
Grouping and Pre-treatment: Divide rats into experimental groups (n=6-8 per group), including a vehicle control, one or more this compound dose groups, and a positive control group (e.g., a proton pump inhibitor). Administer treatments orally.
-
Ulcer Induction: One hour after treatment, induce gastric ulcers by administering a single oral dose of absolute ethanol or a subcutaneous injection of indomethacin (e.g., 50 mg/kg).[17]
-
Sample Collection: Euthanize the animals at a specified time post-induction (e.g., 1 hour for the ethanol model).[17]
-
Macroscopic Analysis: Excise the stomach, inflate it with saline, and open it along the greater curvature. Score the number and severity of hemorrhagic lesions in the glandular mucosa. The ulcer index can be calculated based on the total area of the lesions.
-
Microscopic Analysis: Collect stomach tissue samples and fix them in 10% buffered formalin for histological processing. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate epithelial cell damage, edema, and inflammatory cell infiltration.[17] Further analysis can include immunohistochemistry for markers of proliferation (Ki-67) or inflammation (COX-2).
References
- 1. This compound sodium promotes the healing of trinitrobenzene-sulfonic-acid-induced ulceration by enhanced restitution of intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wound healing of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 4. Effects of this compound sodium, a novel gastroprotective agent, on mucin metabolism in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound sodium, a novel locally-acting anti-ulcer agent, protects the integrity of the gastric mucosal gel layer from pepsin-induced disruption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mucosal protective effects of this compound sodium: pepsin inhibition and interaction with mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound disodium, a novel locally-acting antiulcer drug, on epithelial restitution following injury by hypertonic NaCl in bullfrog stomach in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound sodium (TA-2711), a new antiulcer agent, on gastrointestinal mucosal prostanoid production and morphology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound sodium prevents the delay of wound repair in intestinal epithelial cells induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound sodium on Helicobacter pylori adhesion to gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination therapy of this compound sodium and cimetidine compared with cimetidine alone for gastric ulcer: prospective randomized multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scratch Wound Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.virginia.edu [med.virginia.edu]
- 15. jddtonline.info [jddtonline.info]
- 16. researchgate.net [researchgate.net]
- 17. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results in Ecabet Sodium In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ecabet sodium. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues that can lead to inconsistent results in in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Section 1: Variability in Therapeutic Efficacy
Question: Why am I observing high variability in the therapeutic effect of this compound sodium between individual animals in the same group?
Answer: High inter-individual variability is a common challenge in in vivo gastrointestinal research. Several factors related to the animal model, experimental procedure, and the compound itself can contribute to this.
-
Animal-Related Factors:
-
Baseline Gastric Condition: The physiological state of the gastric mucosa can vary between animals. Factors like underlying subclinical inflammation, differences in mucosal thickness, and microbial composition can alter the response to this compound sodium.[1][2]
-
Stress: Handling and experimental procedures can induce stress in animals, which is a known factor in the development of gastric ulcers and can influence the outcomes of anti-ulcer drug studies.[3] Proper acclimatization and gentle handling are crucial.
-
Diet: The type of diet and feeding schedule can impact gastric pH and mucus production, potentially affecting the local efficacy of this compound sodium. Ensure a consistent and controlled diet across all experimental groups.
-
-
Procedural Factors:
-
Oral Gavage Technique: Improper oral gavage can cause stress, esophageal injury, or accidental administration into the trachea, leading to inconsistent drug delivery and high variability.[4][5][6] Ensure all personnel are thoroughly trained in proper gavage technique.
-
Timing of Administration: The timing of this compound sodium administration relative to the induction of injury (e.g., before or after NSAID administration) is critical and can significantly impact results.
-
-
Compound-Related Factors:
-
Interaction with Gastric Contents: this compound sodium's efficacy is dependent on its ability to interact with the gastric mucosa and mucus.[7][8][9] The presence of food can alter the drug's coating and protective effects. Consider standardizing the fasting period before administration.
-
pH-Dependent Activity: The inhibitory effect of this compound sodium on H. pylori urease is pH-dependent, being more effective at a lower pH.[10] Variations in gastric pH among animals can therefore influence its efficacy in relevant models.
-
Question: My results with this compound sodium in an NSAID-induced enteropathy model are not consistent. What could be the cause?
Answer: NSAID-induced enteropathy models are known for their variability.[1][11][12] In addition to the general factors mentioned above, consider the following:
-
Enterohepatic Circulation of NSAIDs: The severity of intestinal damage can be influenced by the degree of enterohepatic circulation of the specific NSAID used, which can vary between animals.
-
Gut Microbiota: The gut microbiome plays a significant role in the pathogenesis of NSAID-induced intestinal damage.[2] Differences in the gut flora of individual animals can lead to varied responses to both the NSAID and this compound sodium.
-
Co-administration of other drugs: If you are using other medications, such as proton pump inhibitors (PPIs), be aware that they can alter the small intestinal flora and potentially worsen NSAID-induced enteropathy.[2]
Section 2: Issues with Experimental Protocols
Question: What is a standard oral gavage procedure for administering this compound sodium to rats?
Answer: A standardized and gentle oral gavage technique is essential to minimize stress and ensure accurate dosing.
Detailed Gavage Protocol for Rats:
-
Animal Restraint: Proper restraint is the most critical step.[4] Handle the animals beforehand to acclimatize them. For the procedure, gently but firmly grasp the rat around the thoracic region, supporting its lower body. The head should be gently extended back to create a straight line through the neck and esophagus.[13]
-
Gavage Needle/Tube Selection: Use a flexible plastic or a stainless steel gavage needle with a ball-tipped end to prevent esophageal trauma.[4][5][6]
-
Measuring the Insertion Length: Before insertion, measure the distance from the corner of the animal's mouth to the last rib or xiphoid process. Mark this length on the gavage tube to avoid gastric perforation.[6][13]
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal may swallow as the tube is passed, which facilitates correct placement. There should be no resistance.[13] If resistance is felt, withdraw and try again.
-
Administration: Administer the this compound sodium suspension slowly. If fluid bubbles from the nose or the animal shows signs of distress, the tube may be in the trachea. Stop immediately, withdraw the tube, and place the animal's head downwards to allow the fluid to drain.[4]
-
Post-Procedure Monitoring: Monitor the animal for a few minutes after the procedure to ensure normal breathing.[4]
Question: What are some established dosages for this compound sodium in rat models of gastrointestinal injury?
Answer: Dosages can vary depending on the specific model. Below is a table summarizing dosages used in published studies.
| Animal Model | Species/Strain | Dosage of this compound Sodium | Route of Administration | Reference |
| Ethanol-Induced Gastric Injury | Rat | 25 and 100 mg/kg | Oral (p.o.) | [14] |
| Prostanoid Production Study | Rat (Sprague-Dawley) | 25, 100, and 400 mg/kg | Oral (p.o.) | [15] |
| Mucin Metabolism Study | Rat (Wistar) | 100 mg/kg | Intragastric | [16] |
| Acute Mixed Reflux Esophagitis | Rat (Wistar) | 10 and 30 mg/kg | Not specified | [17] |
| Dextran Sodium Sulfate-Induced Colitis | Rat | Not specified | Enema | [18] |
Experimental Protocols
Ethanol-Induced Gastric Injury Model in Rats
This protocol is based on methodologies described in the literature for evaluating gastroprotective agents.[14]
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g) are typically used.
-
Housing: House the animals in standard cages with free access to food and water, maintaining a 12-hour light/dark cycle.
-
Acclimatization: Allow at least one week for acclimatization to the laboratory environment.
-
Fasting: Fast the animals for 24 hours before the experiment, with free access to water.
-
Grouping: Divide the animals into at least three groups:
-
Vehicle Control (e.g., distilled water or 1% carboxymethyl cellulose)
-
This compound Sodium treated
-
Positive Control (e.g., a known gastroprotective agent)
-
-
Drug Administration: Administer this compound sodium (e.g., 25 or 100 mg/kg) or the vehicle orally (p.o.) by gavage.
-
Injury Induction: One hour after drug administration, administer 1 mL of absolute ethanol orally to each animal.
-
Euthanasia and Sample Collection: One hour after ethanol administration, euthanize the animals (e.g., by CO2 asphyxiation).
-
Macroscopic Evaluation: Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline. Measure the area of hemorrhagic lesions.
-
Histopathological Evaluation: Fix a portion of the gastric tissue in 10% buffered formalin for histological processing (e.g., H&E staining).
Visualizations
Signaling Pathway of this compound Sodium's Gastroprotective Action
The gastroprotective effects of this compound sodium are multifactorial, involving the enhancement of mucosal defense mechanisms. A key pathway is the stimulation of prostaglandin synthesis.
Caption: Signaling pathway for this compound sodium-induced prostaglandin synthesis.
Troubleshooting Workflow for Inconsistent Efficacy
This diagram provides a logical flow for diagnosing the cause of inconsistent results in your this compound sodium in vivo studies.
Caption: A logical workflow for troubleshooting inconsistent in vivo results.
Experimental Workflow for an In Vivo Study
This diagram outlines the typical sequence of steps in an in vivo study evaluating this compound sodium.
Caption: A typical experimental workflow for an in vivo this compound sodium study.
References
- 1. Multiple NSAID-Induced Hits Injure the Small Intestine: Underlying Mechanisms and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NSAID gastropathy and enteropathy: distinct pathogenesis likely necessitates distinct prevention strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddhs.com [jddhs.com]
- 4. instechlabs.com [instechlabs.com]
- 5. Oral Gavage in the Rat - Research Animal Training [researchanimaltraining.com]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Mucosal protective effects of this compound sodium: pepsin inhibition and interaction with mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound sodium, a novel locally-acting anti-ulcer agent, protects the integrity of the gastric mucosal gel layer from pepsin-induced disruption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.glpbio.com [file.glpbio.com]
- 11. Non-Steroidal Anti-Inflammatory Drug-Induced Enteropathy [e-ce.org]
- 12. irjournal.org [irjournal.org]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Roles of prostaglandins, nitric oxide and the capsaicin-sensitive sensory nerves in gastroprotection produced by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound sodium (TA-2711), a new antiulcer agent, on gastrointestinal mucosal prostanoid production and morphology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of this compound sodium, a novel gastroprotective agent, on mucin metabolism in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of this compound sodium on acute mixed reflux esophagitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Therapeutic effects of this compound sodium, an antiulcer drug, on dextran sodium sulfate-induced ulcerative colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ecabet Concentration for Maximal Efficacy in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing ecabet sodium concentration for maximal efficacy in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure the successful application of this compound in your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound sodium in a cell culture setting?
A1: this compound sodium primarily exerts a cytoprotective effect on cells, particularly epithelial cells. Its mechanisms of action are multifaceted and include:
-
Enhancing Mucosal Defense: this compound promotes the production of mucus and bicarbonate, which are crucial for protecting the gastric mucosa.
-
Stimulating Prostaglandin Production: It increases the synthesis of prostaglandins, which play a vital role in maintaining the integrity of the gastric mucosal barrier.
-
Inhibiting Inflammatory Responses: this compound can inhibit the production of reactive oxygen species (ROS) and inflammatory cytokines like interleukin-8 (IL-8).
-
Modulating Signaling Pathways: It has been shown to activate the ERK1/2 MAPK signaling pathway, which is involved in cell proliferation and wound repair.[1]
-
Anti-Helicobacter pylori Activity: this compound can inhibit the adhesion of H. pylori to gastric epithelial cells and exhibits anti-urease activity.[2]
Q2: What is a good starting concentration range for this compound sodium in my cell culture experiments?
A2: Based on published studies, a starting concentration range of 1 to 10 mg/mL is recommended for most epithelial cell lines. However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. For instance, a concentration of 2.5 mg/mL has been used effectively in rat intestinal epithelial cells (IEC-6) to study wound repair[3], while concentrations up to 30 mg/mL have been used in bullfrog gastric mucosa explants. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: Is this compound sodium cytotoxic at high concentrations?
A3: While specific IC50 values for cytotoxicity in a wide range of cell lines are not extensively published, it is advisable to assume that, like most compounds, this compound sodium may exhibit cytotoxicity at very high concentrations. It is essential to perform a cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) to determine the cytotoxic threshold for your specific cell line. One study noted that this compound at concentrations of 100 and 400 mg/kg (administered orally in rats) caused no morphological changes to the gastric mucosa, suggesting a good safety profile in that context.
Q4: How should I prepare and store this compound sodium solutions for cell culture?
A4: this compound sodium is soluble in DMSO. For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in your cell culture medium. Due to the potential for precipitation, it is crucial to ensure complete dissolution of the stock solution before adding it to the medium. It is best practice to prepare fresh dilutions for each experiment. If storage of the stock solution is necessary, it should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound sodium in aqueous solutions can be influenced by pH and temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Cell Culture Medium | - High concentration of this compound sodium.- Interaction with components in the serum or medium.- Improper dissolution of the stock solution. | - Lower the final concentration of this compound.- Prepare a more diluted stock solution in DMSO.- Ensure the stock solution is completely dissolved before adding it to the medium.- Add the this compound solution to the medium slowly while gently vortexing.- Consider using a serum-free medium for the experiment if feasible. |
| Inconsistent or Non-reproducible Results | - Inconsistent this compound concentration due to precipitation or degradation.- Variation in cell seeding density.- Fluctuation in incubation conditions. | - Prepare fresh this compound solutions for each experiment.- Ensure uniform cell seeding across all wells.- Maintain consistent incubation parameters (temperature, CO2, humidity).- Include appropriate positive and negative controls in every experiment. |
| Unexpected Cytotoxicity | - this compound concentration is too high for the specific cell line.- Contamination of the this compound stock solution or cell culture. | - Perform a dose-response cytotoxicity assay (e.g., MTT or XTT) to determine the IC50 value.- Use a concentration well below the cytotoxic threshold for your efficacy studies.- Ensure sterility of all solutions and aseptic cell culture techniques. |
| Interference with Cell Viability Assays (e.g., MTT) | - this compound may interact with the MTT reagent, leading to inaccurate readings. | - Run a control experiment with this compound in cell-free medium to check for direct reduction of the MTT reagent.- Consider using an alternative viability assay that is less prone to chemical interference, such as the XTT, neutral red uptake, or LDH release assay. |
Data Summary
Reported Effective Concentrations of this compound Sodium in Cell Culture
| Cell Type/Model | Application | Effective Concentration | Reference |
| Rat Intestinal Epithelial Cells (IEC-6) | Wound Repair | 2.5 mg/mL | [3] |
| Bullfrog Gastric Mucosa | Epithelial Restitution | 3 - 30 mg/mL | |
| Guinea Pig Gastric Mucosal Cells | Inhibition of Apoptosis | 10 mg/mL | |
| Helicobacter pylori (in vitro) | Anti-urease Activity (IC50) | 2.1 mg/mL |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Sodium Concentration using MTT Assay
This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound sodium for your cell line of interest.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound Sodium powder
-
Sterile DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
This compound Stock Solution Preparation: Prepare a 100 mg/mL stock solution of this compound sodium in sterile DMSO. Ensure it is fully dissolved.
-
Serial Dilutions: Prepare a series of dilutions of this compound sodium in complete medium. A suggested range is from 0.1 mg/mL to 20 mg/mL. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include untreated control wells and vehicle control wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth). The optimal working concentration for efficacy studies should be well below the IC50 value.
Visualizations
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
This compound's Putative Signaling Pathway in Epithelial Cell Protection
Caption: this compound's signaling pathway in epithelial cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound sodium on Helicobacter pylori adhesion to gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sodium prevents the delay of wound repair in intestinal epithelial cells induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ecabet Sodium in Animal Models of Gastritis
This guide provides researchers, scientists, and drug development professionals with practical information, troubleshooting advice, and detailed protocols for testing ecabet sodium in common animal models of gastritis.
Frequently Asked Questions (FAQs)
Q1: What is this compound sodium and what is its primary mechanism of action in gastritis?
This compound sodium is a gastroprotective agent derived from dehydroabietic acid. Unlike proton pump inhibitors or H2-receptor antagonists that primarily suppress gastric acid, this compound sodium works by enhancing the defensive mechanisms of the gastric mucosa.[1][2] Its action is multifaceted and includes:
-
Increased Mucus and Bicarbonate Production: It stimulates the secretion of gastric mucus and bicarbonate, which form a protective barrier against stomach acid and other irritants.[1]
-
Enhanced Prostaglandin Synthesis: this compound boosts the production of prostaglandins (PGE2 and PGI2), which are crucial for maintaining mucosal integrity, blood flow, and mucus/bicarbonate secretion.[1][3]
-
Inhibition of Pepsin: It directly inhibits the activity of pepsin, a digestive enzyme that can damage the gastric lining, and protects mucus glycoproteins from pepsin-induced degradation.[4][5]
-
Improved Mucosal Blood Flow: By enhancing blood flow, it ensures an adequate supply of oxygen and nutrients necessary for tissue repair and regeneration.[1][6]
-
Antimicrobial Effects: this compound sodium has antimicrobial properties against Helicobacter pylori, a key bacterium implicated in gastritis and peptic ulcers.[1][7] It can interfere with H. pylori lipopolysaccharide (LPS), a toxic component of the bacterium's outer membrane.[6]
Q2: Which are the most common animal models for testing this compound's efficacy against gastritis?
The most frequently used preclinical models to induce gastritis are:
-
Ethanol-Induced Gastritis: This is an acute model where a high concentration of ethanol is administered orally to induce severe hemorrhagic lesions and mucosal damage. It's useful for studying cytoprotective effects.[8][9][10]
-
NSAID-Induced Gastritis: Nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin or diclofenac are used to induce gastric injury, which is clinically relevant as NSAID-induced gastropathy is a common human condition.[11][12][13] This model is particularly useful for investigating mechanisms related to prostaglandin inhibition.
-
Helicobacter pylori-Induced Gastritis: This is a more chronic model that mimics the infectious cause of human gastritis. While mice are commonly used, they often develop only mild gastritis.[14][15] Mongolian gerbils are considered a more suitable model as they develop more severe inflammation and pathology similar to humans.[2][14][15]
Q3: What are the expected therapeutic outcomes of this compound sodium treatment in these models?
In animal models, successful treatment with this compound sodium is typically demonstrated by a significant reduction in the severity of gastric lesions. Key quantitative outcomes include:
-
A lower ulcer index or total lesion area.
-
Reduced mucosal inflammation, often measured by decreased levels of inflammatory markers like interleukin-8 (IL-8) and inducible nitric oxide synthase (iNOS).[16][17]
-
Increased levels of protective factors like prostaglandin E2 (PGE2) and vascular endothelial growth factor (VEGF).[16][17]
-
Enhanced mucin biosynthesis and secretion.[18]
-
Decreased expression of oxidative stress markers like nitrotyrosine.[16][17]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Gastric Lesion Scores Between Animals in the Same Group | 1. Inconsistent administration of the damaging agent (e.g., ethanol, NSAID).2. Variation in food consumption before fasting period.3. Stress from handling or gavage procedure.4. Inter-animal differences in susceptibility. | 1. Ensure precise and consistent volume and rate of oral gavage. Use experienced personnel.2. Standardize the fasting period (typically 18-24 hours) and ensure free access to water.3. Acclimatize animals to handling and gavage for several days before the experiment.4. Increase the number of animals per group to improve statistical power. |
| This compound Sodium Shows Lower-Than-Expected Efficacy | 1. Inadequate dosage or timing of administration.2. Incorrect vehicle for this compound suspension.3. Degradation of the compound.4. Model-specific resistance. | 1. Administer this compound sodium 30-60 minutes before inducing gastritis. Perform a dose-response study to determine the optimal dose for your model.2. Suspend this compound sodium in a suitable vehicle like 0.5% carboxymethyl cellulose (CMC) or distilled water. Ensure it is well-suspended before each administration.3. Prepare fresh this compound solutions for each experiment. Store the compound according to the manufacturer's instructions.4. The mechanism of injury in your model may be less susceptible to this compound's protective actions. For example, its effects might be more pronounced in pepsin- or acid-driven injury models. |
| Difficulty in Establishing a Consistent H. pylori Infection | 1. The bacterial strain is not well-adapted to the animal model.2. The host animal (e.g., C57BL/6 mouse) is relatively resistant to colonization and severe pathology.[15]3. Incorrect inoculation procedure or volume. | 1. Use a host-adapted H. pylori strain (e.g., Sydney strain 1, SS1, for mice).2. Consider using Mongolian gerbils, which are more susceptible to chronic infection and severe gastritis.[15]3. Inoculate with a sufficient bacterial load (e.g., 10^8-10^9 CFU) in a broth medium, often multiple times over several days. |
| Inconsistent Histopathological Findings | 1. Subjectivity in scoring gastric lesions.2. Poor tissue fixation or processing.3. Interobserver variability in assessment.[19][20] | 1. Use a standardized, blinded scoring system (e.g., a 0-5 scale for inflammation, epithelial damage, etc.). Have at least two independent, blinded observers score the slides.2. Ensure immediate fixation of stomach tissue in 10% neutral buffered formalin for at least 24 hours before processing.3. Implement a clear and detailed scoring rubric based on the updated Sydney System for grading gastritis features to improve reproducibility.[19] |
Quantitative Data Summary
The following tables summarize clinical data on the efficacy of this compound sodium.
Table 1: Efficacy of this compound Sodium in Relieving Dyspeptic Symptoms in Chronic Gastritis Patients
| Symptom | Prevalence (%) | Symptom Improvement Rate (%)* | Complete Symptom Relief Rate (%) |
| Epigastric Soreness | 76.8 | 81.7 | 62.4 |
| Epigastric Pain | 74.1 | 79.7 | 59.9 |
| Fullness | 69.2 | 73.8 | 54.7 |
| Bloating | 65.0 | 73.2 | 55.6 |
| Early Satiety | 60.5 | 72.7 | 58.0 |
| Nausea | 38.4 | 80.8 | 66.3 |
| Vomiting | 10.3 | 75.0 | 70.4 |
| Data from a 2-week treatment period with 1g b.i.d. This compound sodium. All symptom score reductions were statistically significant (p<0.001).[16][17] |
Table 2: Gastric Ulcer Healing Rates with this compound Sodium Combination Therapy
| Treatment Group | Healing Rate at 4 Weeks (%) | Healing Rate at 8 Weeks (%) (Per Protocol) |
| Cimetidine (400mg b.i.d.) + this compound Sodium (1g b.i.d.) | 60% | 90% |
| Cimetidine Alone (400mg b.i.d.) | 36% | 64% |
| p-value | < 0.01 | < 0.001 |
| Data from a prospective randomized multicenter study.[21] |
Experimental Protocols & Methodologies
Protocol 1: Ethanol-Induced Gastritis in Rats
This protocol describes a standard method for inducing acute gastric lesions using ethanol.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g) are commonly used.
-
Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the rats for 24 hours before the experiment, with free access to water. This ensures an empty stomach for consistent lesion induction.
-
Grouping and Dosing:
-
Control Group: Receives the vehicle (e.g., 0.5% CMC) orally.
-
Ethanol Group: Receives the vehicle orally.
-
This compound Sodium Group(s): Receive this compound sodium suspended in the vehicle at various doses (e.g., 30, 100, 300 mg/kg) orally.
-
-
Gastritis Induction: One hour after treatment, administer 1 mL of absolute (96-100%) ethanol to all groups except a sham/negative control group (which would receive saline) via oral gavage.[8]
-
Sacrifice and Tissue Collection: One hour after ethanol administration, euthanize the animals using an approved method (e.g., CO2 asphyxiation).
-
Lesion Assessment:
-
Immediately dissect the stomach, open it along the greater curvature, and rinse gently with cold saline.
-
Pin the stomach flat on a board for visualization of the glandular mucosa.
-
Measure the length (mm) of each hemorrhagic lesion. The sum of the lengths for each stomach is the ulcer index.
-
Alternatively, capture a digital image and use software (e.g., ImageJ) to calculate the total lesion area as a percentage of the total glandular stomach area.
-
Workflow for Ethanol-Induced Gastritis Model
Caption: Experimental workflow for the rat ethanol-induced gastritis model.
Signaling Pathways
This compound Sodium's Gastroprotective Mechanisms
This compound sodium enhances the mucosal defense system through several interconnected pathways rather than targeting a single receptor. The diagram below illustrates its primary mechanisms of action.
Caption: Key signaling pathways involved in this compound sodium's gastroprotection.
H. pylori LPS-Induced Apoptosis and its Inhibition by this compound
H. pylori lipopolysaccharide (LPS) can trigger inflammation and apoptosis in gastric mucosal cells via Toll-like receptor 4 (TLR4). This compound sodium can physically interact with LPS, preventing this cascade.[6]
Caption: this compound sodium inhibits H. pylori LPS-induced apoptotic pathway.
References
- 1. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 2. A critical review on In Vivo and Ex Vivo models for the investigation of Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Possible mechanism of increase in gastric mucosal PGE2 and PGI2 generation induced by this compound sodium, a novel gastroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mucosal protective effects of this compound sodium: pepsin inhibition and interaction with mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound sodium, a novel locally-acting anti-ulcer agent, protects the integrity of the gastric mucosal gel layer from pepsin-induced disruption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound sodium inhibits Helicobacter pylori lipopolysaccharide-induced activation of NADPH oxidase 1 or apoptosis of guinea pig gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Robert’s Intragastric Alcohol-Induced Gastric Lesion Model as an Escalated General Peripheral and Central Syndrome, Counteracted by the Stable Gastric Pentadecapeptide BPC 157 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new in vitro model for ethanol-induced gastric mucosal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alcohol-induced gastritis prevents oral tolerance induction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a simple animal model for nonsteroidal anti-inflammatory drug induced antral ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-steroidal anti-inflammatory drug-induced gastric damage in experimental animals: underlying pathological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Animal Models and Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prospective Multi-Center Trial for the Efficacy of this compound Sodium on the Relief of Dyspepsia in Korean Patients with Chronic Gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prospective multi-center trial for the efficacy of this compound sodium on the relief of dyspepsia in korean patients with chronic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of this compound sodium, a novel gastroprotective agent, on mucin metabolism in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Interobserver variation in histopathological assessment of Helicobacter pylori gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Combination therapy of this compound sodium and cimetidine compared with cimetidine alone for gastric ulcer: prospective randomized multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ecabet Delivery and Bioavailability
This center provides researchers, scientists, and drug development professionals with technical guidance, troubleshooting tips, and frequently asked questions (FAQs) for improving the delivery and bioavailability of ecabet in research models.
Section 1: Frequently Asked Questions (FAQs) - this compound Properties & Challenges
This section addresses common questions regarding the fundamental properties of this compound and the challenges associated with its use in experimental research.
Q1: What are the key physicochemical properties of this compound sodium?
A1: this compound sodium is a derivative of dehydroabietic acid from pine resin[1]. Its properties present challenges for systemic delivery. Key characteristics are summarized in the table below.
Table 1: Physicochemical Properties of this compound Sodium
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₇NaO₅S | [2] |
| Molecular Weight | 402.5 g/mol | [2] |
| Appearance | Crystalline solid / Powder | [][4] |
| Solubility | - DMSO: ~80 mg/mL- DMF: ~25 mg/mL- Ethanol: ~3 mg/mL- PBS (pH 7.2): ~3 mg/mL- Water: Poorly soluble | [4][5][6] |
| Key Feature | High affinity for gastric mucosa, epithelial cells, and proteins in ulcerated regions, making it a locally acting agent.[7][8] |
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a gastroprotective agent that enhances the natural defense mechanisms of the gastric mucosa rather than simply inhibiting acid secretion[9]. Its action is multifaceted:
-
Increases Mucin Production: It stimulates the production and secretion of gastric mucus, which forms a protective barrier against stomach acid.[9]
-
Stimulates Prostaglandins: It increases the synthesis of prostaglandin E2 (PGE2) in the gastric mucosa, which helps maintain the mucosal barrier integrity.[6][9][10]
-
Inhibits Pepsin: It directly inhibits the activity of pepsin, a digestive enzyme that can damage the stomach lining.[8][11][12]
-
Anti-H. pylori Activity: It inhibits the urease activity of Helicobacter pylori, which is crucial for the bacterium's survival in the acidic stomach environment.[13][14]
Q3: Why is the bioavailability of this compound low when administered orally?
A3: this compound has extremely poor absorption into systemic circulation after oral administration[7]. This is because it is designed to be a non-systemic, locally acting agent with a high affinity for the gastric mucus layer[1][7]. While this is ideal for treating gastric ulcers, it poses a significant challenge for studies requiring systemic exposure or targeting tissues beyond the stomach.
Q4: How does this compound influence cellular signaling pathways?
A4: Research indicates that this compound can modulate specific signaling pathways involved in cellular protection and wound repair. It has been shown to prevent the delay of wound repair in intestinal epithelial cells by activating the ERK1/2 MAPK pathway and inducing the expression of cyclooxygenase-2 (COX-2)[15]. It can also block the activation of Toll-like receptor 4 (TLR4) signaling induced by H. pylori lipopolysaccharide (LPS), thereby suppressing inflammation[16].
Caption: Cellular signaling pathways modulated by this compound.
Section 2: Troubleshooting Guide for this compound Experiments
This guide provides solutions to common issues encountered when formulating and testing this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Loading / Encapsulation Efficiency (EE%) | Poor Solubility: this compound's limited solubility in common organic solvents used for nanoparticle preparation.Drug-Polymer Incompatibility: Weak interaction between this compound and the chosen polymer matrix. | Solvent System Optimization: Use a solvent in which both the drug and polymer are soluble. For this compound, consider using DMSO or DMF and a nanoprecipitation or emulsion-solvent evaporation method.[5][17]Polymer Selection: Use polymers with functional groups that can interact with this compound's sulfonate group, such as cationic polymers (e.g., chitosan) to form an electrostatic complex.[7] |
| Inconsistent In Vivo Results / Low Efficacy | Poor Bioavailability: The drug is not reaching the target site due to its local action and poor absorption.[7]Rapid Clearance: The formulation is cleared from the site of action before the drug can be effectively released. | Enhance Mucoadhesion: Incorporate mucoadhesive polymers like chitosan, alginate, or carbopol into your formulation to prolong residence time at the absorption site.[18][19]Use Penetration Enhancers: Co-administer with or incorporate safe penetration enhancers into the formulation to improve mucosal permeability. |
| Particle Aggregation in Formulation | Insufficient Stabilization: The concentration of the stabilizer (surfactant) is too low to prevent nanoparticle aggregation.High Polymer Concentration: Overly high polymer concentration can lead to larger, unstable particles. | Optimize Stabilizer Concentration: Test different concentrations of stabilizers like PVA or Poloxamers.[20]Adjust Formulation Parameters: Systematically vary the drug-to-polymer ratio and mixing speed during preparation to achieve smaller, more stable particles. |
| Premature Drug Release ("Burst Release") | Surface-Adsorbed Drug: A significant portion of the drug is adsorbed onto the surface of the nanoparticles rather than being encapsulated.High Polymer Porosity: The polymer matrix is too porous, allowing for rapid diffusion of the drug. | Washing Step: Ensure nanoparticles are thoroughly washed post-synthesis (e.g., via ultracentrifugation) to remove surface-bound drug.[17]Polymer Blending: Blend polymers to create a denser matrix. For example, combine a biodegradable polymer like PLGA with a mucoadhesive polymer. |
Section 3: Advanced Formulations for Improved Delivery
To overcome the inherent limitations of this compound, advanced formulations are necessary. This section details several promising strategies.
Mucoadhesive Formulations
Mucoadhesive systems prolong the residence time of this compound at mucosal surfaces, enhancing local action and potentially improving absorption.[19] Chitosan, a cationic polymer, is an excellent candidate due to its ability to form an electrostatic complex with the negatively charged sulfonate group of this compound.[7]
Table 2: Example Performance of an this compound Mucoadhesive System
| Formulation Type | Key Polymers | Achieved Entrapment Efficiency | Release Profile | Reference |
| Chitosan-Ecabet Electrolyte Complex (ChE) | Chitosan, this compound Sodium | 86.75% | Sustained release | [7] |
Nanoparticle Formulations
Encapsulating this compound into nanoparticles can protect it from degradation, control its release, and improve its interaction with biological tissues.[21]
Caption: General workflow for developing this compound nanoparticles.
Liposomal Formulations
Liposomes are lipid-based vesicles that can encapsulate both hydrophilic and lipophilic drugs. They can improve the solubility and stability of this compound and facilitate its transport across cell membranes.
Section 4: Experimental Protocols
The following are detailed methodologies for the preparation and characterization of advanced this compound formulations.
Protocol 1: Preparation of Chitosan-Ecabet Nanoparticles (Ionic Gelation)
Objective: To prepare mucoadhesive nanoparticles of this compound using chitosan.
Materials:
-
This compound Sodium
-
Low molecular weight Chitosan
-
Sodium tripolyphosphate (TPP)
-
Acetic Acid
-
Deionized water
Methodology:
-
Prepare Chitosan Solution: Dissolve 100 mg of chitosan in 50 mL of 1% (v/v) acetic acid solution with gentle stirring overnight to ensure complete dissolution.
-
Prepare this compound Solution: Dissolve 50 mg of this compound sodium in 20 mL of deionized water.
-
Prepare TPP Solution: Dissolve 25 mg of TPP in 10 mL of deionized water.
-
Form Nanoparticles: Add the this compound solution to the chitosan solution and stir for 30 minutes to allow for complex formation. Under continuous magnetic stirring at 700 rpm, add the TPP solution dropwise to the chitosan-ecabet mixture.
-
Stirring: Continue stirring for an additional 60 minutes to allow for the formation and stabilization of nanoparticles. The resulting solution will appear opalescent.
-
Collection: Collect the nanoparticles by ultracentrifugation at 15,000 rpm for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove unentrapped this compound and TPP.
-
Storage: Resuspend the pellet in a small volume of deionized water or lyophilize for long-term storage.
Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration)
Objective: To encapsulate this compound within a lipid bilayer.
Materials:
-
This compound Sodium
-
Soybean Phosphatidylcholine (SPC) or similar lipid
-
Cholesterol
-
Chloroform and Methanol (2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
Methodology:
-
Lipid Dissolution: Dissolve 100 mg of SPC and 25 mg of cholesterol in a 10 mL mixture of chloroform and methanol in a round-bottom flask.
-
Film Formation: Evaporate the organic solvents using a rotary evaporator at 40°C under reduced pressure. A thin, uniform lipid film will form on the inner wall of the flask.
-
Drying: Place the flask under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add 10 mL of PBS (pH 7.4) containing 20 mg of dissolved this compound sodium to the flask.
-
Vesicle Formation: Hydrate the lipid film by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid's phase transition temperature (e.g., 45-50°C). This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on an ice bath or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).[22]
-
Purification: Remove unencapsulated this compound by dialysis against PBS or by gel filtration chromatography.
Protocol 3: Characterization of Formulations
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanoparticle/liposome suspension with deionized water. Analyze using a Zetasizer instrument to determine the average particle size (Z-average), polydispersity index (PDI), and surface charge (zeta potential). A PDI below 0.3 indicates a homogenous population.[22]
2. Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Method: Indirect quantification.
-
Procedure:
-
After centrifugation of the formulation, collect the supernatant.
-
Quantify the amount of free this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate EE% and DL% using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
3. In Vitro Drug Release Study:
-
Method: Dialysis Bag Method.
-
Procedure:
-
Place a known amount of the this compound formulation into a dialysis bag (with an appropriate molecular weight cut-off).
-
Suspend the bag in a beaker containing a release medium (e.g., PBS pH 7.4 or simulated gastric fluid pH 1.2) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Analyze the samples for this compound concentration to determine the cumulative drug release over time.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound sodium | C20H27NaO5S | CID 23663982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound sodium, a novel locally-acting anti-ulcer agent, protects the integrity of the gastric mucosal gel layer from pepsin-induced disruption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 10. Effects of this compound sodium (TA-2711), a new antiulcer agent, on gastrointestinal mucosal prostanoid production and morphology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of this compound sodium on functional dyspepsia: A prospective, double-blinded, randomized, multi-center controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mucosal protective effects of this compound sodium: pepsin inhibition and interaction with mucus - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 13. Mechanism of anti-urease action by the anti-ulcer drug this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound sodium, a locally acting antiulcer drug, inhibits urease activity of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound sodium prevents the delay of wound repair in intestinal epithelial cells induced by hydrogen peroxide [pubmed.ncbi.nlm.nih.gov]
- 16. This compound sodium inhibits Helicobacter pylori lipopolysaccharide-induced activation of NADPH oxidase 1 or apoptosis of guinea pig gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iciset.in [iciset.in]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. Mucoadhesive drug delivery system: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate) [frontiersin.org]
- 21. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BJNANO - Mechanistic insights into endosomal escape by sodium oleate-modified liposomes [beilstein-journals.org]
Navigating H. pylori Susceptibility to Ecabet: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting guidance for assessing the susceptibility of Helicobacter pylori to ecabet. The following question-and-answer format directly addresses specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound against H. pylori?
A1: this compound primarily acts by inhibiting the urease activity of H. pylori.[1] This inhibition is more pronounced at a lower pH and is considered irreversible, as the effect is not reversed by dilution.[1][2] By neutralizing the acidic microenvironment, urease is crucial for the survival of H. pylori in the stomach. This compound's inhibition of this enzyme contributes to its anti-H. pylori effect.[1] Additionally, this compound has been shown to inhibit the adhesion of H. pylori to gastric epithelial cells and may block the inflammatory effects of H. pylori lipopolysaccharide (LPS).[3][4]
Q2: Which methods are suitable for testing H. pylori susceptibility to this compound?
A2: Standard antimicrobial susceptibility testing (AST) methods such as agar dilution and broth microdilution can be adapted for this compound.[5][6][7] The agar dilution method is considered a reference method for H. pylori AST by the Clinical and Laboratory Standards Institute (CLSI).[8][9] Given that this compound's efficacy is pH-dependent, it is crucial to control and consider the pH of the growth medium in your chosen method.[1][10]
Q3: What are the optimal culture conditions for H. pylori during susceptibility testing?
A3: H. pylori is a fastidious, slow-growing bacterium requiring specific culture conditions.[5] For susceptibility testing, Mueller-Hinton agar supplemented with 5-10% aged sheep or horse blood is recommended.[9] Incubation should be carried out in a microaerophilic environment (typically 5% O₂, 10% CO₂, and 85% N₂) at 37°C for 3 to 5 days, although colonies may take up to 7 days to become visible.[11][12]
Q4: How does the pH of the medium affect this compound's activity against H. pylori?
A4: The bactericidal effect of this compound against H. pylori is pH-dependent, with greater efficacy observed at lower pH values.[10] Studies have shown that this compound's ability to inhibit H. pylori urease is concentration-dependent at pH 5.0, with no inhibition observed at pH 8.0.[1] Therefore, when designing susceptibility assays, the pH of the culture medium should be carefully considered and standardized to reflect the acidic gastric environment where this compound is active.
Troubleshooting Guide
Problem 1: No or poor growth of H. pylori on control plates.
-
Possible Cause: Suboptimal culture conditions.
-
Possible Cause: Prior patient treatment.
Problem 2: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
-
Possible Cause: Variation in the pH of the prepared media.
-
Solution: As this compound's activity is pH-sensitive, it is critical to prepare the test medium with a consistent and buffered pH.[1][10] Measure and adjust the pH of each batch of media before use. Consider performing the assay at different pH levels (e.g., pH 5.0 and pH 7.4) to characterize the pH-dependent effect.
-
-
Possible Cause: Inoculum preparation variability.
Problem 3: this compound appears ineffective against H. pylori strains in vitro.
-
Possible Cause: Inappropriate pH of the testing medium.
-
Solution: this compound shows minimal to no activity at neutral or alkaline pH.[1] Ensure your assay is performed at an acidic pH (e.g., below 6.0) to observe its inhibitory effects.
-
-
Possible Cause: Drug stability and preparation.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Ensure it is fully dissolved in the appropriate solvent and then diluted in the testing medium.
-
Experimental Protocols
Agar Dilution Method for this compound MIC Determination
This protocol is adapted from standard CLSI guidelines for H. pylori.
-
Media Preparation:
-
Prepare Mueller-Hinton agar supplemented with 5% aged sheep blood.
-
Adjust the pH of separate batches of the medium to desired levels (e.g., 5.5, 6.0, and 7.4) using sterile HCl or NaOH before autoclaving.
-
Allow the agar to cool to 50°C.
-
-
This compound Plate Preparation:
-
Prepare a stock solution of this compound sodium in a suitable solvent.
-
Perform serial twofold dilutions of this compound and add them to the molten agar to achieve the final desired concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify. Prepare a drug-free control plate for each pH level.
-
-
Inoculum Preparation:
-
Harvest H. pylori from a 48-72 hour culture plate.
-
Suspend the colonies in Brucella broth or sterile saline to achieve a turbidity equivalent to a McFarland 2.0 standard.
-
-
Inoculation:
-
Using a multipoint inoculator, spot 1-2 µL of the bacterial suspension onto the surface of the agar plates.
-
-
Incubation:
-
Incubate the plates at 37°C in a microaerophilic atmosphere for 72 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of H. pylori.
-
Data Presentation
Table 1: Example MIC Values of this compound Sodium against H. pylori at Different pH Levels
| pH of Medium | MIC₅₀ (mg/mL) | MIC₉₀ (mg/mL) |
| 5.0 | 1.0 | 2.0 |
| 6.0 | 4.0 | 8.0 |
| 7.4 | >16.0 | >16.0 |
Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.
Table 2: Quality Control Strain MICs for Standard Antibiotics
| Antibiotic | ATCC 43504 MIC Range (µg/mL) |
| Clarithromycin | 0.016 - 0.125 |
| Amoxicillin | 0.016 - 0.125 |
| Metronidazole | 8.0 - 32.0 |
Source: Adapted from CLSI guidelines. These should be run in parallel to validate the assay.
Visualizations
Caption: Mechanism of action of this compound against H. pylori.
Caption: Workflow for agar dilution susceptibility testing.
References
- 1. This compound sodium, a locally acting antiulcer drug, inhibits urease activity of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of anti-urease action by the anti-ulcer drug this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound sodium on Helicobacter pylori adhesion to gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound sodium inhibits Helicobacter pylori lipopolysaccharide-induced activation of NADPH oxidase 1 or apoptosis of guinea pig gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Minimum inhibitory concentration of various single agents and the effect of their combinations against Helicobacter pylori, as estimated by a fast and simple in vitro assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. journals.asm.org [journals.asm.org]
- 10. BACTERICIDAL EFFECT OF this compound SODIUM ON CLARITHROMYCIN-AND METRONIDAZOLE-RESISTANT CLINICAL ISOLATES OF HELICOBACTER PYLORI [jstage.jst.go.jp]
- 11. Helicobacter pylori Antimicrobial Susceptibility Testing-Guided Eradication Therapy in the Southeast Region of China: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial susceptibility testing for Helicobacter pylori in times of increasing antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Helicobacter pylori Detection and Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Ecabet Studies on Gastric Mucosal Healing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ecabet in studies of gastric mucosal healing. Our goal is to help you manage and understand sources of variability in your experiments to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound in promoting gastric mucosal healing?
This compound sodium is a gastroprotective agent that enhances the defensive mechanisms of the gastric mucosa through a multi-faceted approach rather than simply inhibiting gastric acid secretion.[1] Its primary actions include:
-
Enhancing the Mucus-Bicarbonate Barrier: this compound stimulates the secretion of both mucus and bicarbonate, which form a protective layer that neutralizes acid at the mucosal surface.[1]
-
Increasing Prostaglandin Synthesis: It boosts the production of prostaglandins (PGE2 and PGI2) within the gastric mucosa.[1][2][3] Prostaglandins are crucial for maintaining mucosal integrity, promoting mucus and bicarbonate secretion, and increasing mucosal blood flow.[1]
-
Improving Mucosal Blood Flow: Enhanced blood flow ensures an adequate supply of oxygen and nutrients necessary for tissue repair and regeneration.[1]
-
Anti-Pepsin Activity: this compound inhibits the activity of pepsin, a digestive enzyme that can damage the mucosal lining.[4]
-
Antimicrobial Action: It exhibits antimicrobial properties, particularly against Helicobacter pylori, a key factor in the pathogenesis of gastritis and peptic ulcers.[1]
Q2: What are the most common sources of variability in preclinical this compound studies?
Variability in preclinical studies involving this compound can arise from several factors:
-
Choice of Animal Model: Different models of gastric ulcer induction (e.g., NSAID-induced, stress-induced, acetic acid-induced) have distinct pathophysiological mechanisms, which can influence the apparent efficacy of this compound.[5][6][7] The species and strain of the animal used also contribute to this variability.[8][9]
-
Helicobacter pylori Status: The presence or absence of H. pylori infection in animal models can significantly alter the gastric microenvironment and the response to this compound, given its anti-H. pylori activity.[10][11][12]
-
Dosage and Administration: The dose-response relationship of this compound is a critical factor.[3][13] Inconsistent administration techniques can also lead to variable local concentrations at the ulcer site.
-
Assessment Methods: The method used to quantify mucosal healing, whether it's macroscopic ulcer scoring, histological evaluation, or biochemical markers, can introduce variability.[14][15]
-
Concomitant Medications: The use of other drugs, such as proton pump inhibitors or H2 receptor antagonists, can alter the gastric environment and may interact with the mechanisms of this compound.[2][16]
Q3: How does Helicobacter pylori infection status impact the variability of this compound's efficacy?
Helicobacter pylori infection is a major confounding factor in studies of gastric mucosal healing. This compound has been shown to have direct anti-H. pylori effects by inhibiting its urease activity.[11] Therefore, in H. pylori-positive models or patients, the observed efficacy of this compound may be a combination of its direct mucosal protective effects and its antimicrobial activity.[10][11] Studies have shown that the eradication rates of H. pylori can vary significantly, which can in turn affect the consistency of gastric healing outcomes.[11][17] This variability can be influenced by regional differences in antibiotic resistance of H. pylori strains.[11][17]
Troubleshooting Guides
Problem 1: High variability in ulcer index measurements between animals in the same treatment group.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Ulcer Induction | Ensure the ulcer induction method (e.g., ethanol, indomethacin, acetic acid application) is highly standardized. For chemical inducers, verify the concentration and volume are consistent for each animal relative to its body weight. For physical methods, ensure the application force and duration are uniform. |
| Variability in Drug Administration | For oral gavage, ensure the tip of the gavage needle consistently reaches the stomach without causing esophageal injury. Confirm the formulation of this compound is homogenous and that the correct volume is administered each time. |
| Differences in Animal Fasting Times | Standardize the fasting period before ulcer induction and treatment. The presence of food in the stomach can alter the local concentration and efficacy of both the ulcerogen and this compound. |
| Subjective Ulcer Scoring | Implement a blinded scoring process where the evaluator is unaware of the treatment groups. Use a standardized, validated ulcer scoring system and consider using image analysis software to quantify ulcerated areas for greater objectivity.[15] |
| Underlying Health Status of Animals | Ensure all animals are of a similar age, weight, and are free from other underlying health issues. Source animals from a reputable supplier. |
Problem 2: Inconsistent results in prostaglandin E2 (PGE2) level measurements.
| Potential Cause | Troubleshooting Steps |
| Tissue Handling and Processing | Process gastric mucosal tissue samples immediately after collection or snap-freeze them in liquid nitrogen and store at -80°C to prevent enzymatic degradation of prostaglandins. |
| Assay Protocol Variability | Use a validated and standardized ELISA kit for PGE2 measurement. Ensure consistent incubation times, temperatures, and washing steps. Run standards and samples in duplicate or triplicate.[18][19] |
| Inter-animal Physiological Variation | Acknowledge that there will be natural biological variation. Increase the sample size (number of animals per group) to improve statistical power and account for this variability. |
| Dietary Factors | Certain dietary fatty acids can be precursors for prostaglandin synthesis. Ensure all animals are on the same standardized diet throughout the study. |
Problem 3: Discrepancy between macroscopic healing (ulcer score) and histological findings.
| Potential Cause | Troubleshooting Steps |
| Superficial Re-epithelialization vs. Deeper Tissue Repair | Macroscopic assessment may only show surface healing, while histological analysis reveals underlying inflammation, poor glandular organization, or reduced microvascular density.[14] Always complement macroscopic scoring with histological evaluation for a complete picture of healing quality. |
| Sampling Error in Histology | Ensure that tissue sections for histology are taken from the ulcer margin and base to accurately assess the extent of repair and inflammation. |
| Inconsistent Staining or Interpretation | Use standardized staining protocols (e.g., H&E, PAS for mucins). Employ a semi-quantitative histological scoring system and have slides evaluated by a trained pathologist, preferably in a blinded manner, to ensure consistency.[20][21] |
Data Presentation
Table 1: Summary of this compound Efficacy in Clinical Studies
| Study Focus | Treatment Regimen | Control Group | Primary Outcome | Key Findings | Reference |
| Functional Dyspepsia | This compound sodium (1.5 g, bid) for 4 weeks | Cimetidine (400 mg, bid) | Improvement in global dyspeptic symptoms | This compound (77.4% improvement) was as effective as cimetidine (79.3% improvement). | [4] |
| Gastric Ulcer Healing | This compound sodium (1 g, bid) + Cimetidine (400 mg, bid) for 8 weeks | Cimetidine (400 mg, bid) alone | Ulcer healing rates | Combination therapy showed significantly higher healing rates at 4 weeks (60% vs. 36%) and 8 weeks (90% vs. 64%). | [16] |
| H. pylori Eradication | This compound sodium (1.0 g, bid) + Lansoprazole (30 mg, od) + Amoxicillin/Clarithromycin for 8/2 weeks | Lansoprazole + Amoxicillin/Clarithromycin | H. pylori eradication rate | The addition of this compound significantly increased the eradication rate (79% vs. 26%). | [22] |
Table 2: Effects of this compound on Gastric Mucosal Defense Parameters in Preclinical Models
| Parameter | Animal Model | This compound Dosage | Effect | Reference |
| Prostaglandin E2 (PGE2) Synthesis | Rat | 25 and 100 mg/kg, p.o. | Dose-dependent increase in gastric mucosal PGE2 levels. | [3] |
| Prostaglandin I2 (PGI2) Synthesis | Rat | 25 and 100 mg/kg, p.o. | Dose-dependent increase in the capacity of the gastric mucosa to synthesize PGI2. | [3] |
| Gastric Mucosal Blood Flow | Not specified | Not specified | Enhances mucosal blood flow. | [1] |
| Mucin Secretion | Not specified | Not specified | Promotes the production and secretion of mucus. | [1] |
| Bicarbonate Secretion | Not specified | Not specified | Stimulates the production of bicarbonate. | [1] |
Experimental Protocols
Protocol 1: Acetic Acid-Induced Gastric Ulcer Model in Rats
This protocol describes a common method for inducing chronic gastric ulcers to study the healing effects of this compound.
-
Animal Preparation: Use male Sprague-Dawley rats (200-250g). Fast the animals for 24 hours before the procedure, with free access to water.[8]
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the stomach.
-
Inject a standardized volume of glacial acetic acid into the subserosal layer of the anterior gastric wall.
-
-
Post-operative Care: Suture the abdominal incision and allow the animals to recover. Provide post-operative analgesia as required.
-
Treatment: Begin oral administration of this compound or vehicle control one day after the surgery and continue for the desired study duration (e.g., 7-14 days).
-
Evaluation of Healing:
-
At the end of the treatment period, euthanize the animals.
-
Excise the stomach and measure the ulcer area (in mm²) to calculate the ulcer index.
-
Collect tissue samples from the ulcer margin for histological analysis and biochemical assays (e.g., PGE2, growth factors).
-
Protocol 2: Measurement of Gastric Mucus Thickness
This protocol outlines a method for quantifying the thickness of the gastric mucus layer.
-
Animal Preparation: Use anesthetized rats.
-
Surgical Exposure: Expose the stomach through a midline incision.
-
Visualization: Use a stereomicroscope to visualize the gastric mucosa.
-
Measurement Technique:
-
Data Analysis: Take measurements at multiple standardized locations in the stomach to obtain an average mucus thickness.
Protocol 3: Prostaglandin E2 (PGE2) Assay of Gastric Mucosa
This protocol describes the measurement of PGE2 levels in gastric tissue.
-
Tissue Collection: Excise the stomach and immediately harvest the mucosal layer by scraping.
-
Homogenization: Homogenize the mucosal scrapings in a suitable buffer (e.g., phosphate-buffered saline with a cyclooxygenase inhibitor like indomethacin to prevent ex vivo PGE2 synthesis).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant, which contains the prostaglandins.
-
ELISA:
-
Normalization: Normalize the PGE2 concentration to the total protein content of the sample.
Mandatory Visualizations
Caption: Mechanism of action of this compound sodium in gastric mucosal protection and healing.
Caption: General experimental workflow for evaluating this compound in a preclinical gastric ulcer model.
Caption: Logical approach to troubleshooting variability in this compound experiments.
References
- 1. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 2. Effect of a combination of this compound sodium and cimetidine on experimentally induced gastric lesions and gastric mucosal resistance to ulcerogenic agents in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound sodium (TA-2711), a new antiulcer agent, on gastrointestinal mucosal prostanoid production and morphology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound sodium on functional dyspepsia: A prospective, double-blinded, randomized, multi-center controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddhs.com [jddhs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Accelerated Ulcer Healing and Resistance to Ulcer Recurrence with Gastroprotectants in Rat Model of Acetic Acid-induced Gastric Ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of gastroduodenal ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prospective Multi-Center Trial for the Efficacy of this compound Sodium on the Relief of Dyspepsia in Korean Patients with Chronic Gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Helicobacter pylori eradication with this compound sodium, omeprazole, amoxicillin, and clarithromycin versus bismuth, omeprazole, amoxicillin, and clarithromycin quadruple therapy: a randomized, open-label, phase IV trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound sodium inhibits the ability of Helicobacter pylori to induce neutrophil production of reactive oxygen species and interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound sodium, an antiulcer drug, on gastric adaptive relaxation in isolated guinea-pig stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quality of gastric ulcer healing: histological and ultrastructural assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Combination therapy of this compound sodium and cimetidine compared with cimetidine alone for gastric ulcer: prospective randomized multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Variability in Prevalence of Helicobacter pylori Strains Resistant to Clarithromycin and Levofloxacin in Southern Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. file.elabscience.com [file.elabscience.com]
- 20. Simplified Histologic Mucosal Healing Scheme (SHMHS) for inflammatory bowel disease: a nationwide multicenter study of performance and applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Histological assessment of gastric pseudopyloric metaplasia: Intra- and inter-observer consistency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prospective evaluation of a new anti-ulcer agent, this compound sodium, for the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assessment of mucus thickness and production in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Colonic mucin: methods of measuring mucus thickness - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experimental Design for Ecabet Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experimental designs for ecabet combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound sodium relevant to combination therapies?
This compound sodium primarily exerts a gastroprotective effect by enhancing the defensive mechanisms of the gastric mucosa.[1] Its multifaceted action includes promoting the production and secretion of mucus and bicarbonate, which form a protective barrier against gastric acid.[1] Additionally, this compound sodium stimulates the synthesis of prostaglandins, which are crucial for maintaining the integrity of the gastric mucosal barrier.[1] It also possesses antimicrobial properties, notably against Helicobacter pylori, by inhibiting its urease activity.[2][3] In the context of intestinal wound repair, this compound sodium has been shown to activate the ERK1/2 MAPK signaling pathway and induce cyclooxygenase-2 (COX-2), which can prevent delays in wound healing.[4]
Q2: What are the key considerations when designing an in vitro experiment to test the synergy between this compound sodium and another drug?
When designing in vitro synergy experiments, several factors are critical. Firstly, the choice of a suitable cell line that is relevant to the therapeutic area of interest is paramount. Secondly, it is essential to determine the half-maximal inhibitory concentration (IC50) for each drug individually before proceeding with combination studies. This allows for the selection of appropriate concentration ranges for the synergy assessment. The experimental design should follow a matrix format, such as a checkerboard assay, where varying concentrations of both drugs are tested in combination. Finally, the appropriate mathematical model, such as the Loewe additivity or Bliss independence model, must be chosen to calculate the combination index (CI) or synergy score to quantify the interaction.[5][6]
Q3: How can I determine if the interaction between this compound sodium and another drug is synergistic, additive, or antagonistic?
The nature of the interaction can be determined using several quantitative methods. The most common approaches are isobolographic analysis and the combination index (CI) method.[7]
-
Isobolographic Analysis: This graphical method plots the doses of two drugs that produce a specific effect when used in combination. A line connecting the doses of the individual drugs that produce the same effect is the line of additivity. Data points falling below this line indicate synergy, points on the line indicate an additive effect, and points above the line suggest antagonism.
-
Combination Index (CI): The CI method, based on the median-effect principle, provides a quantitative measure of the interaction. A CI value less than 1 indicates synergy, a CI equal to 1 suggests an additive effect, and a CI greater than 1 points to antagonism.
Q4: What are some common challenges in formulating this compound sodium for in vitro and in vivo experiments?
A primary challenge with this compound sodium can be its solubility in certain experimental media. For in vitro studies, it is crucial to ensure complete dissolution in the cell culture medium to achieve accurate and reproducible results. The use of a suitable solvent and careful preparation of stock solutions are important. For in vivo studies in animal models, the formulation needs to ensure appropriate delivery and bioavailability to the target site. This may involve the use of specific vehicles or delivery methods, such as oral gavage or enemas, depending on the experimental model and therapeutic target.[1]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in cell viability assays | - Inconsistent cell seeding density- Pipetting errors- Edge effects in multi-well plates- Contamination | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Regularly check cell cultures for any signs of contamination. |
| Precipitation of this compound sodium in culture medium | - Poor solubility of the compound- High concentration of the stock solution- Interaction with media components | - Prepare fresh stock solutions and filter-sterilize.- Test the solubility of this compound sodium in the specific culture medium at the desired concentrations before the experiment.- Consider using a low percentage of a solubilizing agent like DMSO, ensuring it does not affect cell viability at the final concentration. |
| Inconsistent synergy/antagonism results | - Incorrect concentration ranges tested- Suboptimal incubation time- Inappropriate mathematical model for synergy analysis | - Ensure the concentration ranges for both drugs cover their respective IC50 values.- Optimize the drug incubation time to capture the desired biological effect.- Compare the results using different synergy models (e.g., Loewe, Bliss) to ensure the conclusion is robust. |
In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High mortality or morbidity in animal models | - Toxicity of the drug combination- Improper drug administration- Animal stress | - Conduct a dose-escalation study for the combination to determine the maximum tolerated dose (MTD).- Ensure proper training in animal handling and drug administration techniques.- Monitor animals closely for any signs of distress and provide appropriate supportive care. |
| Lack of tumor growth inhibition or desired therapeutic effect | - Insufficient drug dosage or bioavailability- Inappropriate animal model- Rapid drug metabolism or clearance | - Verify the formulation and administration route to ensure adequate drug delivery.- Select an animal model that is known to be responsive to at least one of the drugs in the combination.- Conduct pharmacokinetic studies to assess the drug levels in the plasma and target tissues. |
| High variability in tumor volume measurements | - Inconsistent tumor cell implantation- Measurement errors- Individual animal differences | - Standardize the tumor implantation procedure to ensure uniform tumor size at the start of the treatment.- Use calipers for consistent tumor measurement and have the same person perform the measurements if possible.- Increase the number of animals per group to account for biological variability. |
Quantitative Data from Preclinical and Clinical Studies
Table 1: Preclinical In Vitro Data for this compound Sodium Combination Therapies
| Combination | Cell Line | Endpoint | Observation |
| This compound Sodium + Hydrogen Peroxide | IEC-6 (rat intestinal epithelial cells) | Epithelial Migration | This compound sodium (2.5 mg/ml) prevented the reduction of epithelial migration induced by 20 µM H₂O₂.[4] |
| This compound Sodium + Hydrogen Peroxide | IEC-6 (rat intestinal epithelial cells) | Epithelial Proliferation | This compound sodium (2.5 mg/ml) prevented the reduction of epithelial proliferation induced by 20 µM H₂O₂.[4] |
Table 2: Clinical Data for this compound Sodium Combination Therapies
| Combination Therapy | Condition | Number of Patients | Efficacy Endpoint | Result | Reference |
| This compound Sodium (1g b.i.d.) + Cimetidine (400mg b.i.d.) | Gastric Ulcer | 103 | Healing rate at 8 weeks | 82% (vs. 58% for Cimetidine alone) | [2] |
| This compound Sodium (1.0g b.i.d.) + Lansoprazole (30mg o.d.) + Clarithromycin (200mg b.i.d.) or Amoxicillin (250mg q.i.d.) | H. pylori positive Gastric Ulcer | 28 | Eradication rate | 79% (vs. 26% for dual therapy without this compound) | [7] |
| This compound Sodium (1g b.d.) + Amoxicillin (500mg t.d.s.) + Clarithromycin (400mg b.d.) | H. pylori infection | 60 | Cure rate (per protocol) | 88% (vs. 91% for Lansoprazole-based triple therapy) | [8] |
Experimental Protocols
Checkerboard Assay for In Vitro Synergy Assessment
Objective: To determine the interaction between this compound sodium and another compound in vitro.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound sodium (Drug A) and the combination drug (Drug B) in the appropriate cell culture medium.
-
Drug Addition: Add Drug A in decreasing concentrations along the rows and Drug B in decreasing concentrations along the columns of the 96-well plate. Include wells with each drug alone as controls.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each drug combination. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
Isobologram Analysis for Synergy Determination
Objective: To graphically represent and analyze the interaction between two drugs.
Methodology:
-
Dose-Response Curves: Determine the dose-response curves for this compound sodium and the combination drug individually to establish their respective IC50 values.
-
Combination Experiments: Perform experiments with various combinations of the two drugs at fixed-ratio or non-fixed-ratio concentrations.
-
Isobologram Construction:
-
Plot the IC50 value of this compound sodium on the x-axis and the IC50 value of the combination drug on the y-axis.
-
Draw a straight line connecting these two points. This is the line of additivity.
-
Plot the concentrations of the two drugs that in combination produce a 50% inhibitory effect.
-
-
Interpretation:
-
If the data points for the combination fall on the line of additivity, the interaction is additive.
-
If the data points fall below the line, the interaction is synergistic.
-
If the data points fall above the line, the interaction is antagonistic.
-
Visualizations
Caption: Signaling pathway of this compound sodium in promoting intestinal epithelial wound repair.
Caption: General experimental workflow for this compound combination therapy studies.
Caption: Logical relationship for determining drug interaction based on observed vs. expected effects.
References
- 1. Therapeutic effects of this compound sodium, an antiulcer drug, on dextran sodium sulfate-induced ulcerative colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination therapy of this compound sodium and cimetidine compared with cimetidine alone for gastric ulcer: prospective randomized multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound sodium prevents the delay of wound repair in intestinal epithelial cells induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound sodium (TA-2711), a new antiulcer agent, on gastrointestinal mucosal prostanoid production and morphology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound sodium, a novel gastroprotective agent, on mucin metabolism in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound sodium eradicates Helicobacter pylori infection in gastric ulcer patients [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound sodium for Helicobacter pylori eradication triple therapy in comparison with a lansoprazole-based regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Mechanisms of Action: Ecabet Sodium Versus Sucralfate
In the landscape of gastroprotective agents, both ecabet sodium and sucralfate have carved out significant roles in the management of gastric mucosal injury. While both drugs exert their therapeutic effects through local action at the site of injury, their underlying mechanisms of action exhibit distinct differences. This guide provides a detailed comparison of this compound sodium and sucralfate, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their respective pharmacological profiles.
Core Mechanisms of Action: A Head-to-Head Comparison
This compound sodium and sucralfate share the common goal of protecting the gastric mucosa from acid and pepsin-induced damage. However, they achieve this through a combination of distinct and overlapping mechanisms.
This compound sodium , a derivative of dehydroabietic acid, primarily enhances the natural defense mechanisms of the gastric mucosa. Its multifaceted approach includes potent inhibition of pepsin activity, stimulation of prostaglandin synthesis, and strengthening of the gastric mucus barrier.
Sucralfate , a complex of sucrose octasulfate and polyaluminum hydroxide, is renowned for its ability to form a physical barrier over ulcer craters. In an acidic environment, it polymerizes to form a viscous, adherent paste that selectively binds to damaged tissue, shielding it from further insult.
A summary of their key mechanistic differences is presented below:
| Feature | This compound Sodium | Sucralfate |
| Primary Mechanism | Enhancement of mucosal defense and pepsin inhibition | Formation of a physical barrier |
| Pepsin Inhibition | Significant direct inhibition[1][2] | Moderate inhibition via adsorption and buffering[3] |
| Prostaglandin Synthesis | Dose-dependent increase in PGE2 and PGI2[4] | Tendency to increase PGE2, mechanism debated[4] |
| Mucus Interaction | Increases mucus viscosity and protects from degradation[1] | Increases mucus viscosity and adherence[5] |
| Physical Barrier | Forms a complex with mucus and proteins | Forms a viscous, adherent layer over ulcers |
| Effect on H. pylori | Inhibits urease activity | May enhance antibiotic efficacy |
| Cellular Effects | May activate signaling pathways (ERK1/2 MAPK) | Binds to growth factors (EGF, FGF) |
Quantitative Performance Data
Experimental studies have provided quantitative insights into the distinct efficacies of this compound sodium and sucralfate in various aspects of gastric protection.
Prostaglandin E2 (PGE2) Synthesis
A key study in rats directly compared the effects of this compound sodium and sucralfate on gastric mucosal PGE2 levels.
| Treatment Group | Dose (mg/kg, p.o.) | Gastric Mucosal PGE2 Level (ng/g tissue) |
| Control | - | ~25 |
| This compound Sodium | 25 | ~40 |
| This compound Sodium | 100 | ~60 |
| Sucralfate | 100 | ~30 |
| Statistically significant increase compared to control. |
Data adapted from Noguchi et al. (2002).[4]
These findings suggest that this compound sodium has a more potent and dose-dependent effect on stimulating the synthesis of cytoprotective prostaglandins compared to sucralfate.
Inhibition of Acetylsalicylic Acid (ASA)-Induced Gastric Lesions
In a study investigating the protective effects against ASA-induced gastric damage in rats with renal failure, this compound sodium demonstrated a more pronounced inhibitory effect.
| Treatment Group | Gastric Lesion Inhibition |
| This compound Sodium | Significant inhibition |
| Sucralfate | Tendency to inhibit |
Data from a study on ASA-induced gastric lesions in rats with renal failure.[3]
Pepsin Inhibition
Clinical Efficacy in Ulcer Healing
Head-to-head clinical trials directly comparing the gastric ulcer healing rates of this compound sodium and sucralfate as monotherapies are limited. However, individual studies comparing each agent to H2-receptor antagonists provide context. In a study comparing sucralfate to cimetidine for gastric ulcer treatment, the 12-week healing rates were 98% for sucralfate and 94% for cimetidine[6]. Another study showed an 8-week healing rate of 94% for sucralfate, comparable to cimetidine[6]. For this compound sodium, a combination therapy study with a proton pump inhibitor (PPI) showed significantly higher ulcer healing rates at 4 and 8 weeks compared to PPI alone[7]. While not a direct comparison, these studies suggest both agents are effective in promoting ulcer healing.
A comparative study on the treatment of prepyloric ulcers found no significant difference in healing rates between sucralfate and cimetidine at 4 and 8 weeks[8]. Similarly, a large randomized trial showed no significant difference in duodenal and gastric ulcer healing between sucralfate and cimetidine[9].
Adverse Effects
Both this compound sodium and sucralfate are generally well-tolerated. The most commonly reported adverse effect for sucralfate is constipation. In a comparative study with cimetidine, reported side effects were more frequent in the sucralfate group (7.5%) compared to the cimetidine group (3.7%), with constipation being the most common[9]. For this compound sodium, reported adverse effects in a clinical trial were mild and included diarrhea, rash, and abdominal pain[10].
Experimental Protocols
Determination of Gastric Mucosal Prostaglandin E2 (PGE2) Levels
Objective: To quantify the effect of this compound sodium and sucralfate on PGE2 synthesis in the gastric mucosa of rats.
Methodology:
-
Male Sprague-Dawley rats are fasted overnight but allowed free access to water.
-
This compound sodium (25 or 100 mg/kg), sucralfate (100 mg/kg), or vehicle (control) is administered orally (p.o.).
-
After a specified time, animals are euthanized, and the stomachs are immediately removed.
-
The gastric mucosa is scraped, weighed, and homogenized in a phosphate buffer.
-
The homogenate is centrifuged, and the supernatant is collected.
-
PGE2 levels in the supernatant are quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Results are expressed as nanograms of PGE2 per gram of wet tissue.[4]
Assessment of Pepsin Inhibition in Human Gastric Juice
Objective: To determine the inhibitory effect of this compound sodium on the proteolytic activity of human gastric juice.
Methodology:
-
Gastric juice is obtained from non-symptomatic volunteers and patients with reflux esophagitis.
-
The proteolytic activity of the gastric juice is measured using a hemoglobin substrate assay.
-
Gastric juice is incubated with varying concentrations of this compound sodium.
-
The reaction is initiated by the addition of hemoglobin and incubated at 37°C.
-
The reaction is stopped by the addition of trichloroacetic acid.
-
The mixture is centrifuged, and the absorbance of the supernatant is measured at a specific wavelength to determine the amount of hydrolyzed hemoglobin.
-
The percentage inhibition of pepsin activity is calculated by comparing the activity with and without this compound sodium.[1]
Evaluation of Gastric Mucosal Blood Flow
Objective: To assess the effect of sucralfate on gastric mucosal blood flow in rats.
Methodology:
-
An ex vivo gastric chamber preparation is used in anesthetized rats.
-
The stomach is exposed, and a section of the glandular stomach is mounted in the chamber.
-
Gastric mucosal blood flow is measured using laser Doppler flowmetry.
-
A baseline blood flow is established before the topical application of sucralfate at various doses (25-400 mg).
-
Changes in gastric mucosal blood flow are recorded and expressed as a percentage of the baseline.[11]
Signaling Pathways and Mechanisms of Action
The gastroprotective effects of this compound sodium and sucralfate are mediated by distinct cellular and molecular pathways.
Caption: Mechanism of action for this compound sodium.
References
- 1. researchgate.net [researchgate.net]
- 2. Mucosal protective effects of this compound sodium: pepsin inhibition and interaction with mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the anti-ulcer agents this compound sodium, cimetidine and sucralfate on acetylsalicylic acid-induced gastric mucosal damage deteriorated by renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound sodium (TA-2711), a new antiulcer agent, on gastrointestinal mucosal prostanoid production and morphology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of sucralfate on the viscosity of gastric mucus and the permeability to hydrogen ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short term treatment of gastric ulcer: a comparison of sucralfate and cimetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of an this compound sodium and proton pump inhibitor (PPI) combination therapy with PPI alone in the treatment of endoscopic submucosal dissection (ESD)--induced ulcers in early gastric cancer: prospective randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Short-term treatment of prepyloric ulcer. Comparison of sucralfate and cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study of sucralfate versus cimetidine in the treatment of acute gastroduodenal ulcer. Randomized trial with 667 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of this compound sodium on functional dyspepsia: A prospective, double-blinded, randomized, multi-center controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of sucralfate on gastric mucosal blood flow in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Ecabet and Cimetidine in Dyspepsia Models: A Comprehensive Guide
In the management of dyspepsia, a condition characterized by persistent or recurrent pain or discomfort in the upper abdomen, both cytoprotective agents and acid-suppressing drugs are commonly utilized. This guide provides a detailed comparison of the efficacy of ecabet sodium, a gastroprotective agent, and cimetidine, a histamine H2-receptor antagonist, based on available clinical and preclinical data.
Mechanism of Action
This compound Sodium: This agent primarily exerts a cytoprotective effect on the gastric mucosa. Its mechanisms include enhancing mucosal defense by increasing the production of gastric mucus and prostaglandin E2.[1][2] this compound sodium also inhibits the activity of pepsin, a digestive enzyme that can damage the stomach lining, and has been shown to reduce the survival of Helicobacter pylori in the stomach.[3][4]
Cimetidine: As a histamine H2-receptor antagonist, cimetidine works by blocking the action of histamine on the parietal cells in the stomach.[5][6][7] This competitive inhibition prevents the stimulation of gastric acid secretion, leading to a reduction in both the volume and acidity of gastric juice.[5][8][9]
Comparative Efficacy from Clinical and Preclinical Studies
A key multi-center, prospective, randomized, double-blinded controlled trial directly compared the clinical efficacy of this compound sodium and cimetidine in patients diagnosed with functional dyspepsia based on the Rome-II criteria.[1][10] The results indicated a comparable level of efficacy between the two treatments in improving dyspeptic symptoms.
Additionally, a study on experimentally induced gastric lesions in rats demonstrated that while both this compound and cimetidine individually inhibited the formation of aspirin-induced lesions, their combination resulted in a more potent inhibitory effect.[11]
Another clinical trial evaluated the combination of this compound sodium with cimetidine against cimetidine alone for the treatment of gastric ulcers. The findings showed that the combination therapy significantly augmented ulcer healing and symptom relief compared to cimetidine monotherapy.[12]
Data Presentation
Table 1: Comparison of Symptom Improvement Rates in Functional Dyspepsia [1][13]
| Treatment Group | N | Improvement at 3 days | Improvement at 14 days | Improvement at 4 weeks |
| This compound Sodium | 115 | Not significantly different from cimetidine | Not significantly different from cimetidine | 77.4% |
| Cimetidine | 121 | Not significantly different from cimetidine | Not significantly different from cimetidine | 79.3% |
| P > 0.05 for all comparisons between the two groups. |
Table 2: Healing and Symptom Relief Rates in Gastric Ulcer Treatment (Combination vs. Monotherapy) [12]
| Treatment Group | Healing Rate at 4 weeks | Healing Rate at 8 weeks (ITT) | Symptom Relief at 2 weeks | Symptom Relief at 4 weeks | Symptom Relief at 8 weeks |
| This compound + Cimetidine (EC) | 60% | 82% | 73% | 89% | 97% |
| Cimetidine Alone (C) | 36% | 58% | 47% | 66% | 73% |
| P < 0.01 for healing rates at 4 and 8 weeks. P < 0.01, P < 0.001, and P < 0.001 for symptom relief at 2, 4, and 8 weeks respectively. |
Experimental Protocols
Clinical Trial in Functional Dyspepsia[1][10]
-
Study Design: A multi-center, prospective, randomized, double-blinded controlled trial.
-
Participants: 272 patients with dyspeptic symptoms fulfilling the Rome-II criteria for functional dyspepsia were enrolled from seven centers.
-
Intervention:
-
Study Group (n=115): 1.5 g of this compound sodium administered twice a day.
-
Control Group (n=121): 400 mg of cimetidine administered twice a day.
-
-
Duration: 4 weeks.
-
Assessments: Symptoms and quality of life parameters were analyzed at baseline, and at 3, 14, and 28 days after the initiation of treatment. The global improvement of symptoms was the primary endpoint.
Preclinical Study in a Rat Model of Gastric Lesions[11]
-
Animal Model: The study utilized rats with experimentally induced acute hemorrhagic gastric lesions.
-
Intervention: The effects of a single oral administration of this compound sodium, cimetidine, or a combination of both were evaluated. The study also investigated the effects of repeated administration.
-
Outcome Measures: The primary outcomes assessed were gastric acid secretion, mucosal prostaglandin E2 (PGE2) production, and the extent of gastric mucosal lesions.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanisms of Action for Cimetidine and this compound Sodium.
Caption: Workflow of the Comparative Clinical Trial.
References
- 1. Efficacy and safety of this compound sodium on functional dyspepsia: A prospective, double-blinded, randomized, multi-center controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 3. Mucosal protective effects of this compound sodium: pepsin inhibition and interaction with mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Cimetidine? [synapse.patsnap.com]
- 7. Cimetidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Drug Therapy for Suppressing Secretion of Gastric Acid [vivo.colostate.edu]
- 9. droracle.ai [droracle.ai]
- 10. Efficacy and safety of this compound sodium on functional dyspepsia: a prospective, double-blinded, randomized, multi-center controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of a combination of this compound sodium and cimetidine on experimentally induced gastric lesions and gastric mucosal resistance to ulcerogenic agents in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination therapy of this compound sodium and cimetidine compared with cimetidine alone for gastric ulcer: prospective randomized multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. snu.elsevierpure.com [snu.elsevierpure.com]
A Head-to-Head Comparison of Ecabet and Rebamipide in Gastric Mucosal Protection
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gastric mucosal protective agents ecabet and rebamipide, supported by experimental data and detailed methodologies.
Executive Summary
This compound sodium and rebamipide are two prominent drugs utilized for the protection of the gastric mucosa. While both agents demonstrate efficacy in treating and preventing gastric ulcers and gastritis, they operate through distinct yet sometimes overlapping mechanisms. This guide delves into a comparative analysis of their performance based on available experimental and clinical data, focusing on key parameters such as their impact on Helicobacter pylori, pepsin activity, prostaglandin synthesis, mucus secretion, and ulcer healing rates.
Mechanism of Action at a Glance
This compound sodium primarily exerts its effect topically on the gastric mucosa. It is known to inhibit pepsin activity, enhance mucus production, and has demonstrated antimicrobial properties against H. pylori.[1][2][3] Rebamipide, on the other hand, is absorbed systemically and works by stimulating prostaglandin synthesis, scavenging free radicals, enhancing mucus secretion, and promoting angiogenesis.[4][5]
Comparative Data Tables
The following tables summarize the quantitative data from various studies to provide a clear comparison of the efficacy of this compound and rebamipide in different aspects of gastric mucosal protection.
Table 1: Efficacy in Helicobacter pylori Eradication (Adjunctive Therapy)
| Treatment Regimen (10 days, twice daily) | Number of Patients (n) | H. pylori Eradication Rate (%) | p-value | Reference |
| Concomitant Therapy (CoCTx)¹ | 118 | 82.2 | - | [6] |
| CoCTx + Rebamipide (100 mg) | 85 | 90.6 | 0.17 (vs. CoCTx) | [6] |
| CoCTx + this compound (1 g) | 74 | 89.2 | 0.17 (vs. CoCTx) | [6] |
¹Concomitant therapy included lansoprazole 30 mg, amoxicillin 1 g, metronidazole 500 mg, and clarithromycin 500 mg.
Table 2: Inhibition of Helicobacter pylori Adhesion to Gastric Epithelial Cells
| Treatment | H. pylori Adhesion Inhibition (%) | Synergistic Effect | Reference |
| Rebamipide (alone) | Partial Inhibition | - | [7] |
| This compound Sodium (alone) | Partial Inhibition | - | [7] |
| Rebamipide + this compound Sodium | Almost Complete Inhibition | Synergistic | [7] |
Table 3: Resistance to Experimental Ulcer Recurrence in Rats
| Treatment Group | Ulcer Recurrence Rate (%) | Reference |
| DA-9601 | 16.7 | [8] |
| Rebamipide | 25.0 | [8] |
| This compound Sodium | 27.2 | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
References
- 1. Helicobacter pylori infection and metabolic syndrome [explorationpub.com]
- 2. Pharmacological Treatment of Gastritis: A Narrative Review with a Systematic Literature Search [gutnliver.org]
- 3. researchgate.net [researchgate.net]
- 4. Rebamipide Prevents the Hemoglobin Drop Related to Mucosal-Damaging Agents at a Level Comparable to Proton Pump Inhibitors [gutnliver.org]
- 5. Rebamipide Prevents the Hemoglobin Drop Related to Mucosal-Damaging Agents at a Level Comparable to Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rebamipide 100-mg tablets: Topics by Science.gov [science.gov]
- 7. Preventive effect of this compound sodium on low-dose aspirin-induced small intestinal mucosal injury: a randomized, double-blind, pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accelerated Ulcer Healing and Resistance to Ulcer Recurrence with Gastroprotectants in Rat Model of Acetic Acid-induced Gastric Ulcer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ecabet and Proton Pump Inhibitors in Helicobacter pylori Eradication Strategies
In the landscape of Helicobacter pylori (H. pylori) eradication therapies, both ecabet sodium and proton pump inhibitors (PPIs) play significant roles, albeit through different mechanisms of action. While PPIs are a cornerstone of standard triple and quadruple therapies, functioning primarily by suppressing gastric acid, this compound, a gastroprotective agent, offers a multifaceted approach by directly targeting the bacterium and enhancing the mucosal defense. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanisms of Action: A Divergent Approach
This compound Sodium: This agent exhibits a range of effects that contribute to its anti-H. pylori activity. It has been shown to inhibit the activity of H. pylori urease, an enzyme crucial for the bacterium's survival in the acidic gastric environment.[1] Furthermore, this compound can reduce the survival of H. pylori in the stomach and inhibit pepsin activity.[2] It is also suggested that this compound may interfere with bacterial adhesion to the gastric mucosa by inhibiting enzymes like H. pylori NADPH oxidase.[2] Some research indicates that this compound can block the activation of Toll-like receptor 4 (TLR4) by H. pylori lipopolysaccharide (LPS), thereby suppressing inflammation and apoptosis in gastric mucosal cells.[3]
Proton Pump Inhibitors (PPIs): PPIs, such as omeprazole and lansoprazole, irreversibly block the H+/K+ ATPase (proton pump) in gastric parietal cells, leading to a profound and sustained reduction in gastric acid secretion.[4][5] This elevation of gastric pH creates a less hostile environment for H. pylori, paradoxically making the bacterium more susceptible to antibiotics like amoxicillin and clarithromycin, which are more stable and active at a neutral pH.[6][7] PPIs also exert a weak direct antibacterial effect against H. pylori and may inhibit its urease activity.[6][8]
Signaling Pathway Diagrams
Caption: Proposed mechanism of this compound sodium in inhibiting H. pylori-induced inflammation and apoptosis.
Caption: Mechanism of Proton Pump Inhibitors (PPIs) in H. pylori eradication therapy.
Comparative Efficacy in Clinical Trials
The addition of this compound to standard PPI-based therapies has been investigated in various clinical settings, with results suggesting a potential to improve eradication rates.
Dual and Triple Therapy Enhancement
Studies have shown that adding this compound sodium to a dual therapy regimen of a PPI (lansoprazole) and amoxicillin significantly increases the H. pylori eradication rate. In one study, the eradication rate for dual therapy alone was 43%, which increased to 62% with the addition of 1g of this compound sodium twice daily, and further to 79% with 2g of this compound sodium twice daily.[9][10] This suggests a dose-dependent effect of this compound.[11]
Similarly, when this compound was added to a dual therapy of lansoprazole with either clarithromycin or amoxicillin, the eradication rate jumped from 26% to 79%.[11][12]
| Table 1: Eradication Rates in Dual Therapy with and without this compound | |||
| Therapy Regimen | Duration | Eradication Rate (Per Protocol) | Eradication Rate (Intention-to-Treat) |
| Lansoprazole + Amoxicillin (LA) | 2 weeks | 43%[9] | 42%[9] |
| LA + this compound (1g b.d.) | 2 weeks | 62%[9] | 57%[9] |
| LA + this compound (2g b.d.) | 2 weeks | 79%[9] | 79%[9] |
| Lansoprazole + Clarithromycin/Amoxicillin | 2 weeks | 26%[12] | Not Reported |
| Lansoprazole + Clarithromycin/Amoxicillin + this compound | 2 weeks | 79%[12] | Not Reported |
Quadruple Therapy Comparison
In the context of quadruple therapy, a study compared a 10-day regimen containing this compound sodium, omeprazole, amoxicillin, and clarithromycin with a standard bismuth-containing quadruple therapy. The eradication rates were comparable between the two groups, with the this compound-containing regimen showing an intention-to-treat (ITT) rate of 68.4% and a per-protocol (PP) rate of 75.4%, versus 68.0% (ITT) and 77.0% (PP) for the bismuth-containing therapy.[13] However, the efficacy of the this compound-containing regimen varied significantly by geographic location, suggesting an influence of local antibiotic resistance rates.[13]
Another study found that adding this compound sodium to a standard triple therapy (PPI, clarithromycin, amoxicillin) improved the eradication rate from 78.8% to 88.6% in the per-protocol analysis.[11]
| Table 2: Eradication Rates in Quadruple and Enhanced Triple Therapies | |||
| Therapy Regimen | Duration | Eradication Rate (Per Protocol) | Eradication Rate (Intention-to-Treat) |
| This compound + Omeprazole + Amoxicillin + Clarithromycin | 10 days | 75.4%[13] | 68.4%[13] |
| Bismuth + Omeprazole + Amoxicillin + Clarithromycin | 10 days | 77.0%[13] | 68.0%[13] |
| Standard Triple Therapy (PPI + Clarithromycin + Amoxicillin) | Not Specified | 78.8%[11] | 72.1%[11] |
| Standard Triple Therapy + this compound Sodium | Not Specified | 88.6%[11] | 78.9%[11] |
Experimental Protocols
Representative Study Design for Dual Therapy Enhancement
A prospective, single-blind study enrolled 71 H. pylori-positive patients with chronic gastritis.[9] Patients were randomly assigned to one of three 2-week treatment groups:
-
Group LA: Lansoprazole (30 mg once daily) + Amoxicillin (750 mg twice daily)
-
Group LA1E: Lansoprazole (30 mg once daily) + Amoxicillin (750 mg twice daily) + this compound sodium (1 g twice daily)
-
Group LA2E: Lansoprazole (30 mg once daily) + Amoxicillin (750 mg twice daily) + this compound sodium (2 g twice daily)
H. pylori eradication was assessed four weeks after treatment cessation using culture and the 13C-urea breath test.[9]
Caption: Workflow of a clinical trial comparing dual therapy with and without this compound.
Representative Study Design for Quadruple Therapy Comparison
A randomized, open-label, phase IV trial was conducted in four cities in China with 311 eligible H. pylori-positive adult patients.[13] Participants were randomly assigned to one of two 10-day treatment groups:
-
Group 1: this compound sodium-containing quadruple therapy
-
Group 2: Bismuth-containing quadruple therapy
The primary outcome was H. pylori eradication, confirmed by a negative 13C or 14C-urea breath test 28 days after treatment completion. Secondary outcomes included symptom improvement and side effects.[13]
Conclusion
This compound sodium presents a valuable adjunctive therapeutic option in H. pylori eradication, particularly in regimens where antibiotic resistance may be a concern. Its distinct mechanism of action, which includes direct anti-H. pylori effects and mucosal protection, complements the acid-suppressing role of PPIs. While PPIs remain fundamental to creating a favorable environment for antibiotic efficacy, the addition of this compound has been shown to significantly boost eradication rates in dual and triple therapy regimens. In quadruple therapy, this compound-containing regimens have demonstrated comparable efficacy to standard bismuth-based therapies. The choice of including this compound in an eradication strategy should be guided by local antibiotic resistance patterns and patient-specific factors. Further research is warranted to fully elucidate the synergistic effects of this compound with newer generations of PPIs and different antibiotic combinations.
References
- 1. This compound sodium, a locally acting antiulcer drug, inhibits urease activity of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound sodium inhibits Helicobacter pylori lipopolysaccharide-induced activation of NADPH oxidase 1 or apoptosis of guinea pig gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. karger.com [karger.com]
- 7. The role of acid inhibition in Helicobacter pylori eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-dose this compound sodium improves the eradication rate of helicobacter pylori in dual therapy with lansoprazole and amoxicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. H pylori eradication: A randomized prospective study of triple therapy with or without this compound sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound sodium eradicates Helicobacter pylori infection in gastric ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Helicobacter pylori eradication with this compound sodium, omeprazole, amoxicillin, and clarithromycin versus bismuth, omeprazole, amoxicillin, and clarithromycin quadruple therapy: a randomized, open-label, phase IV trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Ecabet and H2-Receptor Antagonists
A Guide for Researchers and Drug Development Professionals
This guide presents an objective, data-driven comparison of ecabet, a gastroprotective agent, and H2-receptor antagonists (H2RAs), a class of acid-suppressing drugs. It is designed for researchers, scientists, and drug development professionals, providing a summary of their mechanisms, comparative efficacy based on experimental data, and detailed experimental protocols.
Overview of Mechanisms of Action
This compound and H2-receptor antagonists utilize fundamentally different pathways to treat acid-related disorders. This compound focuses on enhancing the defensive capabilities of the gastric mucosa, while H2RAs aim to reduce the aggressive factor of gastric acid.
-
This compound: This agent provides a multi-pronged mucosal defense. It does not primarily work by inhibiting gastric acid secretion[1]. Instead, its key mechanisms include stimulating the production of protective prostaglandins, which in turn increases the secretion of mucus and bicarbonate[1][2]. This compound also directly inhibits the activity of pepsin, a digestive enzyme that can damage the stomach lining, and possesses antimicrobial properties against Helicobacter pylori by inhibiting its urease activity[2][3][4]. Furthermore, it has a high affinity for damaged mucosal tissue, where it can protect the gastric gel layer from degradation[5].
-
H2-Receptor Antagonists: This class of drugs, including cimetidine, ranitidine, and famotidine, acts as competitive antagonists at the histamine H2 receptors on gastric parietal cells[6][7][8]. By blocking the binding of histamine, they inhibit the secretion of gastric acid, effectively reducing both basal and meal-stimulated acid production[8][9]. This reduction in acidity provides a more favorable environment for the healing of peptic ulcers[10].
Data on Comparative Efficacy
The following tables summarize quantitative data from clinical and preclinical studies, allowing for a direct comparison of the performance of this compound and H2-receptor antagonists.
Table 1: Gastric Ulcer Healing Rates (Clinical Trial Data)
| Treatment Group | Duration | Healing Rate | Study Reference |
| This compound (1g b.i.d.) + Cimetidine (400mg b.i.d.) | 4 Weeks | 60% | [11] |
| Cimetidine (400mg b.i.d.) Alone | 4 Weeks | 36% | [11] |
| This compound (1g b.i.d.) + Cimetidine (400mg b.i.d.) | 8 Weeks | 90% | [11] |
| Cimetidine (400mg b.i.d.) Alone | 8 Weeks | 64% | [11] |
Table 2: Symptom Improvement in Functional Dyspepsia (Clinical Trial Data)
| Treatment Group | Duration | Global Symptom Improvement Rate | Study Reference |
| This compound Sodium | 4 Weeks | 77.4% | [2] |
| Cimetidine | 4 Weeks | 79.3% | [2] |
Table 3: Gastric Acid Suppression in Healthy Volunteers (24-Hour Median Acidity Reduction vs. Placebo)
| Drug | Dosage | Reduction in 24-hr Acidity | Study Reference |
| Cimetidine | 800 mg | 60.1% | [12][13] |
| Ranitidine | 300 mg | 87.3% | [12][13] |
| Famotidine | 40 mg | 90.0% | [12][13] |
Key Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are protocols for key studies cited.
3.1. Protocol: Clinical Trial for Gastric Ulcer Healing (this compound + Cimetidine vs. Cimetidine Alone)
-
Objective: To assess the additive benefit of this compound sodium when combined with an H2-receptor antagonist for the treatment of gastric ulcer.
-
Study Design: A prospective, randomized, multicenter study.
-
Participants: 200 patients with endoscopically confirmed gastric ulcers were enrolled across 47 hospitals.
-
Intervention:
-
EC Group (n=103): Received this compound sodium (1 g b.i.d.) and cimetidine (400 mg b.i.d.).
-
C Group (n=97): Received cimetidine (400 mg b.i.d.) alone.
-
-
Treatment Duration: 8 weeks.
-
Primary Endpoint: The ulcer healing rate, assessed by endoscopy at 4 and 8 weeks.
-
Secondary Endpoint: Rate of symptom relief, assessed at 2, 4, and 8 weeks.
-
Analysis: Both intention-to-treat (ITT) and per-protocol (PP) analyses were conducted to evaluate the results[11].
3.2. Protocol: Experimental Reflux Esophagitis Model in Rats
-
Objective: To investigate the therapeutic effects of this compound sodium on experimentally induced reflux esophagitis.
-
Animal Model: Male Wistar rats. Reflux esophagitis is surgically induced.
-
Experimental Groups:
-
Control Group: Sham-operated rats.
-
Esophagitis Group: Untreated rats with induced esophagitis.
-
This compound Group: Rats with induced esophagitis treated with this compound sodium (e.g., 25 mg/kg administered twice daily).
-
-
Treatment Duration: 3 weeks.
-
Assessment:
-
Macroscopic evaluation of the extent of esophageal lesions.
-
Calculation of an "esophagitis lesion index".
-
Histopathological examination of the esophagus to assess thickening of the epithelium, infiltration of inflammatory cells, and proliferation of collagen fibers[14].
-
Visualizing Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental designs.
Caption: Cytoprotective mechanism of this compound in the gastric mucosa.
Caption: Mechanism of H2-receptor antagonists on parietal cells.
Caption: Workflow for a comparative gastric ulcer clinical trial.
Conclusion and Future Directions
The evidence indicates that this compound and H2-receptor antagonists are effective agents for acid-related disorders, operating through distinct but potentially complementary mechanisms.
-
H2-Receptor Antagonists are highly effective at reducing gastric acid, which is a primary therapeutic goal in many conditions. Their efficacy in acid suppression varies by agent, with famotidine being more potent than ranitidine and cimetidine[12][13][15]. They are proven to heal both duodenal and gastric ulcers[10].
-
This compound demonstrates its value not as an acid suppressant, but as a cytoprotective agent. In functional dyspepsia, it provides symptom relief comparable to cimetidine[2]. Its most significant finding is the potent synergistic effect when combined with an H2RA, leading to substantially higher ulcer healing rates than with an H2RA alone[11]. This suggests that a dual approach of reducing acid (offense) with an H2RA while simultaneously bolstering mucosal defenses with this compound is a highly effective therapeutic strategy.
For drug development professionals, these findings highlight the potential of combination therapies that target multiple aspects of ulcer pathophysiology. Future research should include large-scale, head-to-head trials comparing this compound not only with H2RAs but also with other drug classes like proton pump inhibitors (PPIs), and further exploring the efficacy of combination regimens in different patient populations.
References
- 1. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 2. Efficacy and safety of this compound sodium on functional dyspepsia: A prospective, double-blinded, randomized, multi-center controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of anti-urease action by the anti-ulcer drug this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mucosal protective effects of this compound sodium: pepsin inhibition and interaction with mucus - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 5. Therapeutic effects of this compound sodium, an antiulcer drug, on dextran sodium sulfate-induced ulcerative colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Histamine H2-receptor antagonists in peptic ulcer disease. Efficacy in healing peptic ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination therapy of this compound sodium and cimetidine compared with cimetidine alone for gastric ulcer: prospective randomized multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Double blind comparison of the effects of cimetidine, ranitidine, famotidine, and placebo on intragastric acidity in 30 normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of this compound sodium on experimentally induced reflux esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What are the differences between the H2-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pepsin Inhibition Landscape: A Comparative Analysis of Ecabet Sodium and Alternatives
For researchers, scientists, and drug development professionals, understanding the precise mechanisms and comparative efficacy of pepsin inhibitors is critical in the development of gastroprotective and anti-ulcer therapies. This guide provides a detailed comparison of ecabet sodium with other notable pepsin inhibitors, supported by experimental data and protocols.
This compound sodium, a well-established anti-ulcer agent, exerts its therapeutic effects through a multi-faceted approach that includes the inhibition of pepsin, a key aggressive factor in the pathogenesis of peptic ulcer disease and gastroesophageal reflux disease. This guide delves into the quantitative and qualitative aspects of this compound's pepsin inhibitory action and contrasts it with other direct and indirect inhibitors.
Comparative Analysis of Pepsin Inhibitors
The efficacy of pepsin inhibitors can be assessed through various parameters, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure for direct inhibitors. The following table summarizes the available data for this compound sodium and its alternatives.
| Inhibitor | Mechanism of Action | Pepsin Inhibition | Quantitative Data |
| This compound Sodium | Primarily binds to substrate proteins, making them less susceptible to pepsin hydrolysis. Also demonstrates direct inhibitory effects and enhances mucosal defense.[1] | Direct and Substrate-dependent | Maximum inhibition of 78% in human gastric juice.[2][3] |
| Pepstatin | Potent, reversible, competitive inhibitor that binds directly to the active site of aspartic proteases like pepsin. | Direct | IC50 values range from 4.5 nM to 0.88 µM, depending on the substrate and assay conditions. |
| Omeprazole | Proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase in gastric parietal cells, leading to a profound reduction in gastric acid secretion. | Indirect | Primarily reduces pepsin activity by increasing gastric pH above the optimal range for pepsin; does not directly inhibit the enzyme. |
| Ranitidine | Histamine H2-receptor antagonist that blocks the action of histamine on parietal cells, decreasing gastric acid production. | Indirect | Reduces pepsin secretion, but its effect on pepsin output is reported to be insignificant. The primary effect is through elevation of gastric pH. |
Experimental Protocol: In Vitro Pepsin Inhibition Assay
A standardized method for determining the pepsin inhibitory activity of a compound involves a spectrophotometric assay using hemoglobin as a substrate.
Objective: To quantify the inhibitory effect of a test compound on the proteolytic activity of pepsin.
Principle: Pepsin digests hemoglobin into smaller peptides. The undigested hemoglobin is precipitated with trichloroacetic acid (TCA), and the amount of soluble peptides in the supernatant is quantified by measuring the absorbance at 280 nm. The reduction in absorbance in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Pepsin (porcine gastric mucosa)
-
Hemoglobin (from bovine blood)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
Test compound (e.g., this compound Sodium)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
0.1 N HCl: Dilute concentrated HCl in distilled water.
-
Hemoglobin Solution (2% w/v): Dissolve hemoglobin in 0.1 N HCl.
-
Pepsin Solution: Prepare a stock solution of pepsin in 0.01 N HCl.
-
TCA Solution (5% w/v): Dissolve TCA in distilled water.
-
Test Compound Solutions: Prepare a series of concentrations of the test compound in an appropriate solvent.
-
-
Assay Protocol:
-
In separate test tubes, add the pepsin solution and varying concentrations of the test compound (or vehicle for control).
-
Pre-incubate the mixtures at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the pre-warmed hemoglobin solution to each tube.
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the TCA solution to each tube to precipitate the undigested hemoglobin.
-
Centrifuge the tubes to pellet the precipitate.
-
Measure the absorbance of the supernatant at 280 nm.
-
-
Calculation of Inhibition:
-
The percentage of pepsin inhibition is calculated using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100
-
Visualizing the Experimental Workflow and Pepsin Inhibition Mechanisms
To further elucidate the experimental process and the distinct mechanisms of pepsin inhibition, the following diagrams are provided.
Caption: Experimental workflow for the in vitro pepsin inhibition assay.
Caption: Mechanisms of action for different classes of pepsin inhibitors.
References
- 1. Effects of the new anti-ulcer drug this compound sodium (TA-2711) on pepsin activity. II. Interaction with substrate protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mucosal protective effects of this compound sodium: pepsin inhibition and interaction with mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ecabet: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Ecabet, a gastroprotective agent. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and the necessary personal protective equipment (PPE) required for safe handling.
Hazard Profile:
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] |
Note: Some safety data sheets may classify this compound as a non-hazardous substance.[2][3] However, it is best practice to handle it with care, especially concerning environmental release.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Protective gloves.[1] |
| Skin and Body Protection | Impervious clothing.[1] |
This compound Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal plant.[1] For small quantities in a laboratory setting, the following procedure, adapted from general pharmaceutical disposal guidelines, can be followed.[4][5][6]
Step-by-Step Disposal Protocol:
-
Consult Local Regulations: Before proceeding, always consult your institution's specific guidelines and local regulations for chemical waste disposal.
-
Wear Appropriate PPE: Ensure you are wearing the recommended personal protective equipment, including safety goggles, gloves, and a lab coat.
-
Prepare for Disposal:
-
Inertization:
-
Containment:
-
Labeling:
-
Clearly label the container as "Non-hazardous laboratory waste for incineration" or as required by your institution's waste management policy.
-
-
Final Disposal:
-
Dispose of the sealed container in the designated chemical waste stream that is directed to an approved waste disposal plant or incinerator.
-
Accidental Release and Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate vicinity.[2]
-
Don PPE: Wear the appropriate personal protective equipment before attempting to clean the spill.[2]
-
Contain the Spill: Prevent further leakage or spreading of the material. Keep the substance away from drains and water courses.[2]
-
Absorb the Spill: For liquid spills, use a finely-powdered, liquid-binding material such as diatomite or universal binders to absorb the substance.[2]
-
Decontaminate: Scrub the affected surfaces and any contaminated equipment with alcohol.[2]
-
Dispose of Contaminated Materials: Collect all contaminated materials (absorbent, gloves, etc.) in a sealed container and dispose of it as chemical waste according to the procedures outlined above.
Experimental Protocols
Currently, there are no widely published, specific experimental protocols for the environmental degradation or chemical neutralization of this compound for disposal purposes. The recommended procedure is based on established best practices for pharmaceutical waste management.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. This compound (sodium salt)|86408-72-2|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. dea.gov [dea.gov]
- 5. advanceddiabetessupply.com [advanceddiabetessupply.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Essential Safety and Operational Guide for Handling Ecabet
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Ecabet. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and prevent contamination. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must have side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant nitrile gloves are recommended. |
| Body Protection | Laboratory Coat/Gown | Impervious clothing to prevent skin contact. |
| Respiratory Protection | Respirator | A suitable respirator should be used, especially in areas with inadequate ventilation or when handling powders to avoid dust and aerosol formation.[1][2] |
Hazard Classification
There are conflicting classifications regarding the hazards of this compound. One safety data sheet (SDS) classifies it as "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects"[1]. Another SDS states it is "Not a hazardous substance or mixture"[2]. Given this discrepancy, it is imperative to handle this compound with caution and adhere to the more stringent safety precautions outlined in this guide.
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]
-
Ventilation: Use only in areas with adequate exhaust ventilation to minimize inhalation of dust or aerosols.[1][2]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
Storage:
-
Environment: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1][2]
-
Temperature:
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with institutional and local regulations for chemical waste.
-
Waste Container: Dispose of contents and container to an approved waste disposal plant.[1]
-
Spills: In case of a spill, collect the spillage to prevent environmental release.[1] Avoid release to the environment as this compound is very toxic to aquatic life with long-lasting effects.[1]
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
